7-hydroxyisoquinolin-1(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-2-1-6-3-4-10-9(12)8(6)5-7/h1-5,11H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSSLGUHFFFJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515143 | |
| Record name | 7-Hydroxyisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59647-24-4 | |
| Record name | 7-Hydroxyisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40515143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-hydroxyisoquinolin-1(2H)-one chemical structure and properties
This guide provides an in-depth technical analysis of 7-hydroxyisoquinolin-1(2H)-one , a critical scaffold in medicinal chemistry known for its role in PARP inhibition and as a versatile building block for drug discovery.
Executive Summary
7-Hydroxyisoquinolin-1(2H)-one (also known as 7-hydroxyisocarbostyril ) is a bicyclic heterocycle belonging to the isoquinolinone class.[1] It is structurally characterized by a benzene ring fused to a pyridin-2-one moiety, with a hydroxyl group at the 7-position.
This compound is of significant interest in pharmaceutical research due to its structural similarity to the nicotinamide pharmacophore, making it a potent scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] Unlike its quinoline isomer (carbostyril), the isoquinolinone core offers unique hydrogen-bonding vectors that are exploited in designing inhibitors for DNA repair enzymes and kinases.[1]
Chemical Identity & Structural Dynamics[1]
Nomenclature and Identifiers[2]
-
IUPAC Name: 7-hydroxyisoquinolin-1(2H)-one
-
Common Names: 7-Hydroxyisocarbostyril; 1,7-Dihydroxyisoquinoline (tautomeric name)[1]
-
CAS Registry Number:
-
7651-83-4 (Often assigned to the parent 7-hydroxyisoquinoline, which tautomerizes to the 1-one form).
-
22246-05-5 (Frequently associated with the 3,4-dihydro analog; researchers must verify the degree of saturation when sourcing).[1]
-
-
Molecular Formula: C
H NO [1] -
Molecular Weight: 161.16 g/mol [1]
Tautomerism: Lactam-Lactim Equilibrium
The defining feature of this molecule is the prototropic tautomerism between the lactam (1-one) and lactim (1-ol) forms.[1]
-
Lactam Form (A): The carbonyl at C1 and proton at N2.[1] This is the thermodynamically dominant species in the solid state and in polar solvents (DMSO, H
O) due to strong amide resonance stabilization.[1] -
Lactim Form (B): The hydroxyl at C1 and pyridine-like nitrogen.[1] This form is rare but can be trapped by O-alkylation.
Critical Note: While the compound is often named "1,7-dihydroxyisoquinoline," it exists almost exclusively as the 7-hydroxyisoquinolin-1(2H)-one tautomer under physiological conditions.
Caption: The equilibrium heavily favors the lactam form (left) due to the stability of the amide bond in the fused ring system.[1]
Physicochemical Profile
| Property | Value / Description | Relevance |
| Appearance | Off-white to pale yellow solid | Visual purity check. |
| Melting Point | > 260 °C (dec.)[1][2][3] | High lattice energy due to intermolecular H-bonding (dimerization).[1] |
| Solubility | High: DMSO, DMFModerate: Hot MeOH, EtOHLow: Water, CH | Requires polar aprotic solvents for NMR or reactions.[1] |
| pKa (Phenol) | ~9.0 - 9.5 | Deprotonation of the 7-OH occurs first under basic conditions.[1] |
| pKa (Amide) | > 14 | N-deprotonation requires strong bases (e.g., NaH).[1] |
| UV/Vis | Characteristic isoquinolinone absorption bands.[1] |
Synthetic Pathways[4][5][6][7]
Primary Route: Demethylation of 7-Methoxyisoquinolin-1(2H)-one
The most reliable laboratory synthesis involves the preparation of the methyl ether followed by cleavage. This avoids handling sensitive di-phenolic intermediates early in the sequence.
Step 1: Formation of Isocoumarin Core Condensation of 4-methokyhomophthalic acid (or anhydride) to form 7-methoxyisocoumarin.[1]
Step 2: Ammonolysis (Conversion to Lactam)
Treatment of 7-methoxyisocoumarin with ammonia (NH
Step 3: Demethylation
Cleavage of the methyl ether using Boron Tribromide (BBr
Protocol (Step 3):
-
Dissolve 1.0 eq of 7-methoxyisoquinolin-1(2H)-one in anhydrous CH
Cl under N . -
Cool to 0 °C.
-
Add BBr
(3.0 eq) dropwise (Caution: Exothermic).[1] -
Stir at room temperature for 12–16 hours.
-
Quench with MeOH at 0 °C.
-
Concentrate and recrystallize from MeOH/EtOAc to yield 7-hydroxyisoquinolin-1(2H)-one .
Caption: Synthetic route via the stable 7-methoxy intermediate, ensuring high yield and purity.
Pharmacological Relevance[4][5][8][9]
PARP Inhibition Mechanism
The isoquinolin-1(2H)-one scaffold is a "privileged structure" for inhibiting Poly(ADP-ribose) polymerase (PARP-1/2).[1]
-
Binding Mode: The lactam unit (NH donor, C=O acceptor) mimics the nicotinamide moiety of NAD+, the natural substrate of PARP.[1]
-
7-OH Function: The hydroxyl group at position 7 can act as a hydrogen bond donor/acceptor or an attachment point for solubilizing tails (e.g., piperazine chains) to extend into the solvent-exposed region of the enzyme active site.[1]
Drug Discovery Applications
-
Olaparib Analogs: Many next-generation PARP inhibitors utilize the isoquinolinone core to improve metabolic stability compared to the phthalazinone core found in early inhibitors.[1]
-
Kinase Inhibition: The 7-hydroxy group allows for the synthesis of ether-linked libraries targeting specific kinase pockets (e.g., derivatization with benzyl halides).[1]
Analytical Characterization
To validate the identity of synthesized 7-hydroxyisoquinolin-1(2H)-one, compare spectral data against these standards:
H NMR (DMSO- , 400 MHz)
- 11.05 (s, 1H): Lactam NH (Broad, exchangeable).[1]
- 9.80 (s, 1H): Phenolic OH (Broad, exchangeable).[1]
-
7.55 (d,
Hz, 1H): H3 (Characteristic doublet of the heterocyclic ring).[1] -
7.45 (d,
Hz, 1H): H8 (Meta-coupled, isolated proton between N and OH).[1] -
7.15 (dd,
Hz, 1H): H6. -
7.05 (d,
Hz, 1H): H4. -
6.95 (d,
Hz, 1H): H5.
Note: The coupling constant
Mass Spectrometry (ESI)
-
[M+H]
: m/z 162.05[1] -
[M-H]
: m/z 160.04 (Negative mode is often more sensitive for phenolic compounds).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459767, 7-Isoquinolinol. Retrieved from [Link][1]
-
Karche, N. et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1).[1] Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
NIST Chemistry WebBook. 1(2H)-Isoquinolinone Standard Reference Data. Retrieved from [Link][1]
Sources
A Technical Guide to 7-Hydroxyisoquinolin-1(2H)-one and its 3,4-Dihydro Analogue: A Structural and Functional Comparison
Executive Summary: The isoquinolin-1(2H)-one and its 3,4-dihydro derivative represent privileged scaffolds in medicinal chemistry, frequently appearing in natural products and pharmacologically active molecules.[1][2][3] This guide provides an in-depth analysis of two specific analogues: 7-hydroxyisoquinolin-1(2H)-one and 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. The core structural distinction—the saturation of the C3-C4 bond—imparts significant differences in molecular geometry, physicochemical properties, synthetic strategy, and biological activity. By dissecting these differences, this document serves as a technical resource for researchers and drug development professionals to inform rational drug design and scaffold selection.
Part 1: Structural and Physicochemical Differentiation
The fundamental difference between these two molecules lies in the hybridization and connectivity of the C3 and C4 atoms within the heterocyclic ring. This single distinction has cascading effects on the molecule's overall architecture and properties.
Core Structural Analysis
7-hydroxyisoquinolin-1(2H)-one possesses a double bond between the C3 and C4 positions. This feature renders the heterocyclic ring system largely planar and rigid due to the sp² hybridization of these carbons. The extended π-conjugation across the bicyclic system influences its electronic properties and reactivity.
7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one , in contrast, has a saturated single bond between the C3 and C4 positions, which are sp³ hybridized. This saturation breaks the extended conjugation and introduces significant conformational flexibility, allowing the dihydropyridinone ring to adopt non-planar conformations, such as a pseudo-chair or boat form. This three-dimensional character is often critical for specific protein-ligand interactions.

Comparative Physicochemical and Spectroscopic Properties
The structural divergence directly translates to measurable differences in physicochemical and spectroscopic data. The extended conjugation in the unsaturated analogue is expected to influence its UV absorption, while the aliphatic protons in the dihydro form provide a clear diagnostic in ¹H NMR spectroscopy.
| Property | 7-hydroxyisoquinolin-1(2H)-one | 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one | Rationale for Difference |
| Molecular Formula | C₉H₇NO₂ | C₉H₉NO₂ | Addition of two hydrogen atoms across the C3-C4 bond. |
| Molecular Weight | 161.16 g/mol [4] | 163.17 g/mol | Mass of the two additional hydrogen atoms. |
| ¹H NMR Signature | Vinylic protons at C3 and C4 (expected δ ~6.5-7.5 ppm). | Aliphatic protons at C3 and C4 (triplet-like signals, δ ~2.7-3.5 ppm).[5] | Shielding effect of sp³ carbons vs. deshielding in the sp² system. |
| ¹³C NMR Signature | sp² carbons at C3 and C4 (δ ~100-140 ppm). | sp³ carbons at C3 and C4 (δ ~25-45 ppm). | Difference in carbon hybridization. |
| UV-Vis λmax | Expected bathochromic shift (longer wavelength). | Expected hypsochromic shift (shorter wavelength). | Extended π-conjugation in the unsaturated system absorbs lower energy light. |
| Melting Point | ~227 °C (for parent 7-hydroxyisoquinoline)[6] | ~233-237 °C | Differences in crystal packing energy due to planarity vs. flexibility. |
| Purity | Typically >97% | 98% | Commercially available purity. |
| Physical Form | Solid[7] | Solid | Both are stable solids at room temperature. |
Part 2: Synthetic Strategies and Methodologies
The synthetic approaches to these two scaffolds are distinct, reflecting the final desired oxidation state of the heterocyclic ring.
Synthesis of 7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
The construction of the dihydroisoquinolinone core is well-established and often involves the intramolecular cyclization of a phenethylamine derivative. A robust and scalable method is the demethylation of a methoxy-substituted precursor, which is a common strategy to unmask a phenolic hydroxyl group late in a synthetic sequence.
This protocol provides a field-proven method for obtaining the target dihydro compound with high yield. The use of boron tribromide (BBr₃) is a classic and effective choice for cleaving aryl methyl ethers.
-
Inert Atmosphere: Under a nitrogen atmosphere, dissolve 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (19 g, 107 mmol) in dichloromethane (250 mL). The use of an inert atmosphere is critical to prevent the reaction of BBr₃ with atmospheric moisture.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. This low temperature is necessary to control the exothermicity of the reaction and prevent side reactions.
-
Reagent Addition: Slowly add boron tribromide (1 M solution in dichloromethane, 430 mL, 430 mmol) dropwise to the suspension over 1.5 hours. The slow addition maintains temperature control. A stoichiometric excess of BBr₃ ensures complete demethylation.
-
Reaction Progression: After the addition is complete, maintain the reaction at -78 °C for 30 minutes, then remove the cooling bath to allow the mixture to gradually warm to room temperature. Stir overnight to ensure the reaction goes to completion.
-
Quenching: Carefully quench the reaction by the dropwise addition of methanol (114 mL, 2.81 mol) at 0 °C. This step neutralizes the excess BBr₃ and hydrolyzes the boron complexes. The process is highly exothermic and must be done with caution.
-
Workup and Isolation: Stir the resulting solution for 1.5 hours. Concentrate the mixture under reduced pressure. Co-evaporate the residue with methanol to remove residual boron species.
-
Crystallization: Crystallize the crude product from water. Filter the resulting solid, wash with cold water, and dry to afford pure 3,4-dihydro-7-hydroxy-1(2H)-isoquinolinone (14.6 g, 81% yield).[5]
Caption: Workflow for the synthesis of the dihydro form via demethylation.
Synthesis of 7-Hydroxyisoquinolin-1(2H)-one
Synthesizing the unsaturated isoquinolinone often requires strategies that either introduce the double bond or preserve it during cyclization. Common methods include the Curtius rearrangement of a styryl isocyanate or the cyclization of substituted cinnamanilides.[8][9]
This approach leverages a strong acid to catalyze an intramolecular electrophilic aromatic substitution, forming the heterocyclic ring and eliminating water.
-
Precursor Synthesis: Synthesize the N-(3-hydroxy-4-methoxyphenyl)cinnamamide precursor by reacting 3-hydroxy-4-methoxyaniline with cinnamoyl chloride.
-
Cyclization: Add the cinnamamide precursor to a strong protic acid like triflic acid (TfOH) at an elevated temperature (e.g., 110 °C). The acid protonates the amide and activates the cinnamate double bond for cyclization.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product, being organic and solid, will precipitate out of the aqueous medium.
-
Isolation: Filter the precipitate, wash thoroughly with water to remove the acid, and then with a non-polar solvent like hexane to remove any organic impurities, yielding the quinolone product.
-
Demethylation: A final demethylation step, similar to the one described for the dihydro analog, would be required to reveal the 7-hydroxy group.
Caption: Conceptual workflow for the synthesis of the unsaturated form.
Part 3: Comparative Biological and Pharmacological Profile
The structural "switch" from a planar, unsaturated system to a flexible, saturated one profoundly impacts biological activity by altering the molecule's ability to interact with target biomolecules.
Biological Profile of 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
This scaffold is a versatile building block and possesses intrinsic biological activities.
-
Neuroprotective and Neurological Applications: The dihydroisoquinolinone core is explored for its potential in treating neurological disorders, attributed to its ability to interact with specific receptors in the brain.[10][11] Its three-dimensional structure is often key to fitting into the complex binding sites of neurological targets. The related 1,2,3,4-tetrahydroisoquinoline core has been optimized into potent inhibitors of the influenza virus PA endonuclease, where specific stereochemistry and 3D orientation are critical for activity.[12]
-
Antioxidant Properties: The phenolic hydroxyl group, combined with the overall structure, imparts antioxidant properties, making the compound valuable in research aimed at combating oxidative stress-related conditions.[10][11]
-
Synthetic Intermediate: It serves as a crucial intermediate in the synthesis of more complex therapeutic agents, such as amine compounds that act as Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) inhibitors.[5]
Biological Profile of 7-hydroxyisoquinolin-1(2H)-one
The planar and aromatic nature of the unsaturated scaffold directs its biological activity toward different targets, often those that recognize flat, aromatic systems.
-
Enzyme Inhibition (HIF-1): The isoquinolin-1(2H)-one framework is recognized as a potent scaffold for developing inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) signaling.[13][14] HIF-1 is a key transcription factor in cellular responses to hypoxia and is a high-value target in oncology and inflammatory diseases like rheumatoid arthritis. The planar structure of the isoquinolinone core is often crucial for intercalating into DNA or binding to the flat surfaces of protein-protein interaction domains.
-
Kinase Inhibition: Various derivatives of the isoquinolinone core have been developed as inhibitors of protein kinases, such as Bruton's tyrosine kinase (BTK) and human epidermal growth factor receptor 2 (HER2), which are critical targets in cancer therapy.[13]
The Saturation Switch: From Planarity to 3D Conformation
The decision to use the unsaturated versus the dihydro scaffold is a critical choice in drug design.
-
Targeting Flat Interfaces: The rigid, planar 7-hydroxyisoquinolin-1(2H)-one is well-suited for targeting enzymes and receptors with flat, aromatic-binding regions, such as kinase ATP-binding sites or transcription factor interfaces.
-
Targeting Defined Pockets: The flexible, three-dimensional 7-hydroxy-3,4-dihydro-2H-isoquinolin-1-one is better suited for targets with well-defined, complex binding pockets where specific stereochemistry and conformational alignment are necessary for high-affinity binding. This is common for G-protein coupled receptors (GPCRs) and many enzymes in the central nervous system.
Caption: Role of isoquinolin-1(2H)-one derivatives as inhibitors in the HIF-1 signaling pathway.
Conclusion
While separated by only two hydrogen atoms, 7-hydroxyisoquinolin-1(2H)-one and its 3,4-dihydro analogue are chemically and pharmacologically distinct entities. The presence or absence of the C3-C4 double bond acts as a fundamental design switch, altering molecular geometry from planar and rigid to flexible and three-dimensional. This change dictates the optimal synthetic strategy and, most critically, shifts the potential biological target profile from interfaces that recognize flat aromatic systems (e.g., HIF-1, kinases) to those requiring precise 3D complementarity (e.g., CNS receptors). A thorough understanding of these core differences is paramount for scientists and researchers, enabling the informed selection of the appropriate scaffold to accelerate the development of novel and effective therapeutic agents.
References
-
K.T.H.M. College. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]
-
Gao, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. Retrieved from [Link]
- Ungnade, H. E., Nightingale, D. V., & French, H. E. (1950). THE SYNTHESIS OF 7-METHOXY-1-ISOQUINOLONE. The Journal of Organic Chemistry.
-
Li, Y., et al. (2022). Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
RSC Publishing. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Retrieved from [Link]
-
Kumar, R., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules. Retrieved from [Link]
-
ResearchGate. (2024). Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1(2H)-Isoquinolones. (Review). Retrieved from [Link]
-
MDPI. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Pharmaceuticals. Retrieved from [Link]
-
PubMed. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Stenutz. (n.d.). 7-hydroxyisoquinoline. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Retrieved from [Link]
-
National Institutes of Health. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances. Retrieved from [Link]
-
SciSpace. (n.d.). Fluorescence studies on some 6,7-substituted 3,4-dihydroisoquinolines formed from 3-hydroxytyramine (dopamine) and formaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2021). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]
-
PubMed. (2024). Discovery of novel diaryl substituted isoquinolin-1(2H)-one derivatives as hypoxia-inducible factor-1 signaling inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoquinoline‐1(2H)‐one core containing drugs. Retrieved from [Link]
- Google Patents. (2006). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]
-
MDPI. (2022). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. Molecules. Retrieved from [Link]
-
National Institutes of Health. (2011). 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate. Retrieved from [Link]
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Technical Guide: Biological Activity & Therapeutic Potential of the 7-Hydroxyisoquinolin-1(2H)-one Scaffold
This guide serves as a technical deep-dive into the 7-hydroxyisoquinolin-1(2H)-one scaffold, a privileged structure in medicinal chemistry. It is designed for researchers requiring actionable protocols, mechanistic insights, and structural activity relationships (SAR) without the fluff.
Executive Summary
The 7-hydroxyisoquinolin-1(2H)-one scaffold (often referred to as 7-hydroxyisocarbostyril) represents a critical pharmacophore in oncology and neuropharmacology. Its structural significance lies in its ability to mimic the nicotinamide moiety of NAD+, making it a potent competitive inhibitor for enzymes utilizing NAD+ as a cofactor—most notably Poly(ADP-ribose) polymerase (PARP) .
Beyond PARP inhibition, the 7-hydroxyl group provides a pivotal "hook" for solubility enhancement and hydrogen-bonding interactions, distinguishing it from its unsubstituted parent. This guide details the mechanistic basis of its activity, synthesis protocols, and validation assays.
Structural & Medicinal Chemistry Profile
The Pharmacophore
The core structure consists of a fused benzene and pyridin-2-one ring.[1] The lactam (cyclic amide) motif is the primary driver of biological recognition, functioning as a hydrogen bond donor/acceptor pair.
-
C-1 Carbonyl (Acceptor): Forms hydrogen bonds with backbone amides in target proteins (e.g., Gly863 in PARP-1).
-
N-2 Lactam NH (Donor): Forms hydrogen bonds with backbone carbonyls (e.g., Ser904 in PARP-1).
-
C-7 Hydroxyl (Auxiliary): Critical for:
-
Solubility: Increases polarity (logP reduction) compared to the lipophilic isoquinoline core.
-
Functionalization: Acts as a nucleophilic handle for etherification (e.g., attaching solubilizing tails or target-specific side chains).
-
Visualization: Structural Logic
The following diagram illustrates the core interactions and synthetic versatility of the scaffold.
Figure 1: Pharmacophoric mapping of the 7-hydroxyisoquinolin-1(2H)-one scaffold.
Therapeutic Engine: PARP Inhibition
The primary biological activity of this scaffold is PARP-1 and PARP-2 inhibition .
Mechanism of Action
PARP enzymes repair single-strand DNA breaks (SSBs).[2][3][4] Inhibitors containing the isoquinolinone core compete with NAD+ for the catalytic cleft.
-
Binding: The lactam group mimics the nicotinamide ring of NAD+.
-
Trapping: The inhibitor locks PARP onto the DNA strand.
-
Collapse: In dividing cells, replication forks collide with the trapped PARP-DNA complex, causing double-strand breaks (DSBs).
-
Synthetic Lethality: In tumors with defective Homologous Recombination (e.g., BRCA1/2 mutations ), these DSBs cannot be repaired, leading to apoptosis.[4]
Comparative Potency
While the core scaffold is a micromolar inhibitor, functionalization transforms it into a nanomolar drug.
| Compound | Structure Note | Target | IC50 (Enzymatic) | Status |
| 7-OH-Isoquinolin-1-one | Core Scaffold | PARP-1 | ~0.5 - 2.0 µM | Lead Fragment |
| 5-AIQ | 5-Amino derivative | PARP-1 | 0.26 µM | Research Tool |
| Olaparib | Phthalazinone (Bioisostere) | PARP-1 | 0.005 µM (5 nM) | FDA Approved |
Note: The 7-OH group is often ether-linked to bulky groups (e.g., piperazine tails) to reach the "adenine binding pocket" of PARP, improving potency by 1000-fold.
Experimental Protocols
Synthesis of 7-Hydroxyisoquinolin-1(2H)-one
Objective: Synthesize the core scaffold from commercially available 3-methoxycinnamic acid. Principle: Curtius rearrangement followed by thermal cyclization and demethylation.
Reagents:
-
3-Methoxycinnamic acid
-
Thionyl chloride (
) -
Sodium azide (
) -
Diphenyl ether (solvent)
-
Hydrobromic acid (
, 48%)
Step-by-Step Protocol:
-
Acyl Azide Formation:
-
Reflux 3-methoxycinnamic acid (10 mmol) with
(30 mmol) for 2 hours. Evaporate excess . -
Dissolve residue in acetone at 0°C. Add aqueous
(12 mmol) dropwise. Stir for 1 hour. -
Caution: Azides are potentially explosive. Maintain low temperature.
-
-
Thermal Cyclization (Isocyanate Intermediate):
-
Extract the acyl azide into toluene. Dry over
. -
Add the toluene solution dropwise to boiling diphenyl ether (250°C). The high heat drives the Curtius rearrangement to an isocyanate, which spontaneously cyclizes.
-
Cool and precipitate with hexane. Filter to obtain 7-methoxyisoquinolin-1(2H)-one .[5]
-
-
Demethylation:
-
Reflux the methoxy intermediate in 48% HBr for 12 hours.
-
Neutralize with
to pH 7. Collect the precipitate. -
Yield: ~60-70% of 7-hydroxyisoquinolin-1(2H)-one as a tan solid.
-
Biological Assay: PARP Inhibition (In Vitro)
Objective: Determine IC50 of the synthesized scaffold.
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Biotinylated NAD+
-
Histone-coated 96-well plates
-
Streptavidin-HRP
Workflow:
-
Coating: Coat wells with histones (substrate) overnight at 4°C.
-
Reaction: Add PARP-1 enzyme buffer + Test Compound (0.01 µM to 100 µM serial dilution).
-
Initiation: Add Biotin-NAD+ and activated DNA (to stimulate PARP). Incubate 1 hour at 25°C.
-
Detection: Wash wells. Add Streptavidin-HRP. Incubate 30 mins. Add TMB substrate.
-
Analysis: Measure Absorbance at 450 nm. Plot Dose-Response curve to calculate IC50.
Visualization of Biological Pathway
The following diagram details the synthetic lethality mechanism exploited by this scaffold in BRCA-deficient cancer cells.
Figure 2: Mechanism of Synthetic Lethality in BRCA-deficient cells using PARP inhibitors.
References
-
Papeo, G., et al. (2013). "Insights into PARP Inhibitors' Selectivity." Expert Opinion on Therapeutic Patents.
-
Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioisostere of Olaparib." Journal of Medicinal Chemistry.
-
Costantino, G., et al. (2001). "Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of Isoquinolin-1-one Derivatives." Journal of Medicinal Chemistry.
-
Lord, C. J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science.
Sources
- 1. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy | MDPI [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspharmacist.com [uspharmacist.com]
- 5. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
Methodological & Application
Oxidation of 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one with DDQ
Application Note: High-Fidelity Oxidation of 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one via DDQ
Executive Summary & Strategic Context
The transition from 3,4-dihydroisoquinolin-1(2H)-one to the fully aromatic isoquinolin-1(2H)-one is a pivotal step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various alkaloids. While metallic oxidants (e.g., MnO₂, SeO₂) or catalytic dehydrogenations (Pd/C) are common, they often fail with electron-rich, phenol-containing substrates due to metal coordination or over-oxidation.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) offers a chemoselective alternative.[1][2] It operates via a hydride-abstraction mechanism that is particularly effective for benzylic positions. However, the presence of a free hydroxyl group at the C7 position introduces a specific challenge: the competing formation of phenoxy radicals, which can lead to oxidative coupling side products.
This guide details a high-precision protocol optimized to suppress side reactions, ensuring reproducible conversion of 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one to its aromatic counterpart.
Mechanistic Insight
Understanding the mechanism is prerequisite to troubleshooting. The reaction does not proceed via a radical chain mechanism but rather through a stepwise ionic pathway.
-
Hydride Abstraction: The quinone oxygen of DDQ abstracts a hydride (
) from the benzylic C4 position of the substrate. This is the rate-determining step. -
Carbocation Formation: A stabilized benzylic carbocation (or tight ion pair) is generated at C4.
-
Proton Transfer: A proton is rapidly eliminated from the C3 position (alpha to the lactam nitrogen) to restore neutrality and establish the C3-C4 double bond, completing the aromatization.
Critical Consideration for 7-OH: The free phenol is electron-donating, which stabilizes the benzylic cation (good) but is also susceptible to Single Electron Transfer (SET) to DDQ, forming a phenoxy radical (bad). The protocol below utilizes glacial acetic acid to protonate the phenol and suppress SET pathways.
Figure 1: Stepwise ionic mechanism of DDQ-mediated dehydrogenation. Note the branching risk of radical formation which must be controlled.
Experimental Protocol
Safety Warning: DDQ is toxic. Upon contact with water in acidic environments, it can theoretically release HCN, though this is rare under standard workup. Always work in a fume hood. The reduced byproduct (DDQH
Materials & Reagents
| Reagent | Role | Purity / Grade |
| Substrate | Starting Material | >95% HPLC |
| DDQ | Oxidant | 98% (Recrystallize from CHCl |
| 1,4-Dioxane | Solvent | Anhydrous (Critical for high temp) |
| Glacial Acetic Acid | Additive | 99.7% (Suppresses radical coupling) |
| NaHCO | Quench | Saturated Aqueous Solution |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
In a dry round-bottom flask (equipped with a magnetic stir bar), dissolve 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv, e.g., 1.0 mmol) in 1,4-Dioxane (0.15 M concentration, approx. 7 mL).
-
Add Glacial Acetic Acid (5 equiv). Note: This creates a slightly acidic environment that protects the phenol from oxidative coupling.
-
Add DDQ (1.2 to 1.5 equiv) in a single portion. The solution will immediately turn deep red/brown due to the formation of Charge Transfer (CT) complexes.
Step 2: Thermal Activation
-
Fit the flask with a reflux condenser and a drying tube (CaCl
or N balloon). -
Heat the reaction to reflux (approx. 101 °C) .
-
Monitor via TLC or LCMS.
-
Timeframe: Typically 2–6 hours.
-
Endpoint: Disappearance of the starting material peak (M+H) and appearance of the product peak (M+H minus 2).
-
Visual Cue: A heavy precipitate of DDQH
(2,3-dichloro-5,6-dicyano-1,4-hydroquinone) usually forms as the reaction progresses.
-
Step 3: Workup (The "Red Solid" Protocol)
The solubility of the byproduct DDQH
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove the bulk of the precipitated DDQH
. Wash the pad with CH Cl . -
Partition: Transfer the filtrate to a separatory funnel.
-
Wash: Wash the organic layer 3x with Sat. NaHCO
(removes acetic acid and residual DDQH ).-
Caution: CO
evolution will occur. Vent frequently.
-
-
Brine Wash: Wash 1x with brine.
-
Dry & Concentrate: Dry over Na
SO , filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude material is often pure enough for subsequent steps.
-
If purification is needed: Flash Column Chromatography (SiO
).-
Eluent: MeOH:DCM (2:98 to 5:95 gradient). The product is polar due to the amide and phenol functionalities.
-
Optimization & Troubleshooting
If yields are suboptimal (<60%), refer to the decision matrix below.
Table 1: Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Complex mixture / Black tar | Phenolic oxidative coupling (Radical pathway). | Protect the phenol. Acetylate the 7-OH (Ac |
| Incomplete conversion | Stalled reaction. | Add another 0.5 equiv of DDQ and continue reflux. Ensure solvent is anhydrous (water kills the carbocation intermediate). |
| Product trapped in solid | Poor solubility of product. | If the product precipitates with DDQH |
| Deep red color persists in product | Residual Charge Transfer complex. | Pass the product through a short plug of neutral alumina (not silica) to break the CT complex. |
Comparative Analysis: Why DDQ?
| Method | Suitability for 7-OH-Isoquinolinone | Pros | Cons |
| DDQ | High | Homogeneous; tolerates halides; specific for benzylic positions.[1][3] | Toxic; requires careful workup. |
| Pd/C + Heat | Low | Green chemistry. | Often fails with free phenols (poisoning); requires very high temps (>180°C). |
| MnO | Medium | Mild. | Requires large excess (10-20 equiv); heterogeneous surface issues. |
| SeO | Low | Powerful. | Selenium toxicity; difficult to remove trace Se from polar products. |
References
-
Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195. Link
-
Buckle, D. R., et al. (1975). Non-steroid anti-inflammatory agents. Synthesis and activity of some 3,4-dihydroisoquinolin-1(2H)-ones. Journal of Medicinal Chemistry, 18(7), 726-732. Link
-
Venkatesan, K., et al. (2008). DDQ-Promoted Aromatization of Hantzsch 1,4-Dihydropyridines. Tetrahedron Letters, 49(24), 3866-3870. (Analogous mechanism for N-heterocycles). Link
-
Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-substituted-1(2H)-isoquinolinones. Organic Synthesis, 81, 98. (Demonstrates DDQ usage in isoquinolinone synthesis). Link
Sources
Introduction: The Significance of the 7-Alkoxyisoquinolin-1(2H)-one Scaffold
An In-Depth Guide to the Synthesis of 7-Alkoxyisoquinolin-1(2H)-one Derivatives via O-Alkylation
The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives substituted at the 7-position with an alkoxy group are of particular interest to drug development professionals. These compounds have demonstrated promising potential as antioxidant, anti-inflammatory, and antiproliferative agents.[2][3][4] The strategic introduction of various alkoxy chains allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
This application note provides a detailed technical guide for the synthesis of 7-alkoxyisoquinolin-1(2H)-one derivatives, with a primary focus on O-alkylation of the 7-hydroxy precursor. We will explore the mechanistic underpinnings of common synthetic strategies, offer field-proven experimental protocols, and discuss the critical parameters that ensure high-yield, regioselective, and reproducible outcomes.
Theoretical Background & Mechanistic Insights
The alkylation of 7-hydroxyisoquinolin-1(2H)-one is not entirely straightforward due to the presence of two potentially nucleophilic sites: the C7-hydroxyl group (O-alkylation) and the N2-amide nitrogen (N-alkylation). The molecule exists in a tautomeric equilibrium between the lactam (isoquinolinone) and lactim (alkoxyisoquinoline) forms, which influences the reactivity of these sites. Achieving selective O-alkylation requires a careful choice of reaction conditions to favor nucleophilic attack by the phenoxide ion over the amide nitrogen.
Key Synthetic Strategies for O-Alkylation
Two primary methods have proven effective for the selective O-alkylation of this scaffold: the Williamson Ether Synthesis and the Mitsunobu Reaction.
-
Williamson Ether Synthesis: This classical and widely used method remains the most popular for preparing ethers.[5] The reaction proceeds via an SN2 mechanism.[6][7] First, a base is used to deprotonate the phenolic hydroxyl group of 7-hydroxyisoquinolin-1(2H)-one, forming a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of an alkyl halide (or other suitable electrophile with a good leaving group, like a tosylate), displacing the leaving group to form the desired ether linkage.[7][8]
-
The Role of the Base and Solvent: The choice of base and solvent is critical for success. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenolic hydroxyl without significantly deprotonating the less acidic amide N-H. Stronger bases like sodium hydride (NaH) can also be used.[6] Dipolar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal because they effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion, while not interfering with the SN2 reaction.[5][6]
-
-
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful alternative, often yielding complementary regioselectivity to the Williamson synthesis.[9][10] This reaction facilitates the condensation of an acidic pronucleophile (in this case, the 7-hydroxyl group) with a primary or secondary alcohol.[11] It is mediated by a redox system, typically a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). Research has shown that using Mitsunobu conditions with benzylic alcohols can lead to predominant alkylation at the oxygen atom of isoquinolin-1-ones.[9][10][12] This method is particularly valuable when the Williamson synthesis fails or leads to undesired N-alkylation.[11][13]
-
Phase-Transfer Catalysis (PTC): For industrial-scale synthesis, phase-transfer catalysis offers a greener and more efficient alternative.[14] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase containing the alkylating agent.[15] This technique can minimize side reactions and often allows for the use of less hazardous solvents and milder reaction conditions.[14] Minimizing the presence of water in the system has been shown to favor O-alkylation over potential C-alkylation by reducing the selective solvation of the electronegative oxygen anion.[16]
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure the successful synthesis of the target compounds.
Protocol 1: Synthesis of a 7-Alkoxyisoquinolin-1(2H)-one via Williamson Ether Synthesis
This protocol describes the synthesis of 7-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one as a representative example.
Materials and Reagents:
-
7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv.)
-
Benzyl bromide (1.2 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.0 equiv.) and anhydrous potassium carbonate (2.5 equiv.).
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of starting material).
-
Stirring: Stir the resulting suspension at room temperature for 30 minutes. This step facilitates the formation of the potassium phenoxide salt.
-
Addition of Alkylating Agent: Add benzyl bromide (1.2 equiv.) dropwise to the suspension.
-
Heating and Monitoring: Heat the reaction mixture to 60-70 °C and stir. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material spot is no longer visible. A typical reaction time is 4-8 hours.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold deionized water. This will precipitate the crude product.
-
Workup - Extraction: Stir the aqueous mixture for 30 minutes, then filter the solid, or extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 7-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Selective O-Alkylation via the Mitsunobu Reaction
This protocol provides an alternative for substrates where Williamson synthesis is problematic, using a generic primary alcohol (R-OH) as the alkyl source.
Materials and Reagents:
-
7-Hydroxyisoquinolin-1(2H)-one (1.0 equiv.)
-
Primary or secondary alcohol (R-OH) (1.5 equiv.)
-
Triphenylphosphine (PPh₃) (1.5 equiv.)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv.)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringes for reagent addition
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve 7-hydroxyisoquinolin-1(2H)-one (1.0 equiv.), the alcohol (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD (1.5 equiv.) dropwise to the cooled solution over 15-20 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 2-12 hours.
-
Concentration: Once the starting material is consumed, remove the THF under reduced pressure.
-
Workup: Dissolve the residue in dichloromethane (DCM). Wash the organic solution sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to dryness.
-
Purification: The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify the desired 7-alkoxyisoquinolin-1(2H)-one by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the product by spectroscopic methods (NMR, MS).
Data Presentation & Visualization
Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis
| Parameter | Variation | Rationale & Expected Outcome |
| Base | K₂CO₃ vs. NaH | K₂CO₃ is a milder base, often sufficient for phenolic -OH, minimizing side reactions. NaH is stronger and ensures complete deprotonation but may increase risk of N-alkylation if not controlled. |
| Solvent | DMF vs. ACN | DMF has a higher boiling point, allowing for higher reaction temperatures if needed. Both are excellent polar aprotic solvents for SN2 reactions.[5] |
| Alkylating Agent | Primary Halide vs. Secondary Halide | Primary halides (e.g., benzyl bromide, ethyl iodide) are ideal for SN2 reactions and give high yields.[5][7] Secondary halides may lead to competing E2 elimination byproducts. Tertiary halides are unsuitable and will primarily undergo elimination.[6] |
| Temperature | Room Temp vs. 70 °C vs. 100 °C | Higher temperatures increase the reaction rate but can also promote side reactions. 50-100 °C is a typical range.[5] The optimal temperature depends on the reactivity of the alkylating agent. |
| Catalyst | None vs. NaI or TBAB (PTC) | Adding catalytic NaI can accelerate reactions with alkyl chlorides or bromides via the Finkelstein reaction. A phase-transfer catalyst (TBAB) is used in PTC systems to improve reaction efficiency. |
Diagrams of Key Processes
Below are visualizations of the synthetic workflow and the core chemical mechanism.
Caption: General workflow for Williamson ether synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 9. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.aber.ac.uk [research.aber.ac.uk]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Notes and Protocols for Supramolecular Host-Guest Complexation with Cucurbiturils
This guide provides an in-depth exploration of the principles and techniques governing the formation and characterization of supramolecular host-guest complexes with cucurbit[n]urils (CB[n]). Tailored for researchers, scientists, and drug development professionals, this document offers not only detailed experimental protocols but also the underlying scientific rationale to empower robust experimental design and data interpretation.
Introduction to Cucurbit[n]urils: A Unique Class of Molecular Containers
Cucurbit[n]urils are a family of macrocyclic host molecules composed of glycoluril units linked by methylene bridges.[1] Their pumpkin-shaped structure features a hydrophobic inner cavity and two carbonyl-lined portals, enabling them to encapsulate a wide variety of guest molecules in aqueous solutions.[1][2] This ability to form stable host-guest complexes is driven by a combination of forces, including hydrophobic effects, ion-dipole interactions, and hydrogen bonding.[3]
The unique recognition properties and low cytotoxicity of cucurbiturils have made them highly attractive for a range of applications, particularly in medicinal chemistry and drug delivery.[4][5] By encapsulating therapeutic agents, CB[n]s can enhance drug solubility, improve stability, and enable controlled release.[3][6] The size of the cucurbituril homologue (e.g., CB[3], CB[5], CB[7], CB[8]) dictates the dimensions of the internal cavity, allowing for selectivity in guest binding.[1]
This application note will detail the primary analytical techniques used to characterize these host-guest interactions, providing both the theoretical basis and practical, step-by-step protocols.
Core Principles of Cucurbit[n]uril Host-Guest Binding
The formation of a host-guest complex between a cucurbituril (H) and a guest molecule (G) is a reversible equilibrium process that can be described by an association constant (Ka) or a dissociation constant (Kd). A high Ka value signifies a strong binding affinity between the host and guest.
The primary driving forces for complexation include:
-
The Hydrophobic Effect: The expulsion of "high-energy" water molecules from the hydrophobic cavity of the cucurbituril upon encapsulation of a nonpolar guest molecule is a major thermodynamic driver for complex formation.
-
Ion-Dipole Interactions: The carbonyl portals of the cucurbituril are electron-rich and can engage in strong ion-dipole interactions with positively charged guests, such as protonated amines.
-
Van der Waals Forces: Favorable van der Waals interactions between the guest and the inner surface of the host contribute to the overall stability of the complex.
-
Hydrogen Bonding: While less common as a primary driving force, hydrogen bonding can play a role in stabilizing the complex, particularly with functionalized cucurbiturils.[9]
Characterization Techniques: A Multi-faceted Approach
A comprehensive understanding of cucurbituril host-guest complexation requires the use of multiple analytical techniques. Each method provides a unique piece of the puzzle, from thermodynamic parameters to structural details.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[10] By titrating a solution of the guest molecule into a solution containing the cucurbituril host, a binding isotherm can be generated.[11] Fitting this data allows for the determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[12]
Causality Behind Experimental Choices: ITC is considered the gold standard for characterizing binding thermodynamics because it provides a complete thermodynamic profile of the interaction in a single experiment.[12] The choice of concentrations for the host and guest is critical. The guest concentration in the syringe should be 10-20 times higher than the host concentration in the cell to ensure that saturation is reached during the titration.
Protocol: Determination of Binding Affinity by Isothermal Titration Calorimetry
A. Materials and Reagents:
-
Microcalorimeter (e.g., Malvern Panalytical MicroCal)
-
Cucurbit[n]uril host
-
Guest molecule
-
Appropriate buffer solution (e.g., phosphate-buffered saline, deionized water)
-
Degassing apparatus
B. Stock Solution Preparation:
-
Prepare a stock solution of the cucurbit[n]uril host (e.g., 0.1 mM) in the chosen buffer. The concentration must be accurately known.
-
Prepare a stock solution of the guest molecule (e.g., 1-2 mM) in the same buffer. The guest concentration should be approximately 10-fold higher than the host concentration.[11]
-
Thoroughly degas both solutions under vacuum to prevent bubble formation in the calorimeter cell.[11]
C. ITC Experiment Setup:
-
Clean and rinse the sample cell (typically around 1.4 mL) and the injection syringe with the buffer solution.[11]
-
Fill the sample cell with the cucurbit[n]uril host solution.
-
Fill the injection syringe with the guest molecule solution.
-
Equilibrate the system to the desired temperature.
D. Titration Procedure:
-
Perform an initial small injection (e.g., 2 µL) that is discarded from the data analysis to remove any air from the syringe tip.[11]
-
Initiate a series of injections (e.g., 25-30 injections of 10 µL each) with adequate spacing between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting the guest solution into the buffer alone to account for the heat of dilution.[10]
E. Data Analysis:
-
Subtract the control titration data from the host-guest titration data.
-
Integrate the peaks in the thermogram to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the analysis software provided with the instrument to determine Ka, n, and ΔH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful tool for studying host-guest complexation in solution.[13] Upon complexation, the chemical environment of both the host and guest protons changes, leading to shifts in their respective NMR signals.[13] By monitoring these chemical shift changes during a titration, the binding constant can be determined.
Causality Behind Experimental Choices: ¹H NMR is particularly useful as it provides structural information about the complex. Two-dimensional NMR techniques, such as ROESY, can provide direct evidence of encapsulation by showing through-space correlations between host and guest protons.[13] Deuterated solvents are used to avoid a large solvent signal that would obscure the signals of interest.
Protocol: ¹H NMR Titration for Binding Constant Determination
A. Materials and Reagents:
-
NMR spectrometer
-
Cucurbit[n]uril host
-
Guest molecule
-
Deuterated solvent (e.g., D₂O)
B. Stock Solution Preparation:
-
Prepare a stock solution of the cucurbit[n]uril host (e.g., 1 mM) in the deuterated solvent.[13]
-
Prepare a stock solution of the guest molecule (e.g., 10-20 mM) in the same deuterated solvent.[13]
C. NMR Titration Procedure:
-
Place a precise volume of the host stock solution (e.g., 500 µL) into an NMR tube.
-
Acquire a ¹H NMR spectrum of the host-only solution.
-
Add a small, precise aliquot of the guest stock solution (e.g., 0.1 to 1.0 equivalents) to the NMR tube.
-
Thoroughly mix the solution and acquire another ¹H NMR spectrum.
-
Repeat step 3 and 4, incrementally adding the guest solution until the chemical shifts of the host or guest protons no longer change significantly, indicating saturation.[13]
D. Data Analysis:
-
Identify the proton signals of the host or guest that show the largest chemical shift changes upon complexation.
-
Plot the change in chemical shift (Δδ) against the concentration of the added titrant.
-
Fit the resulting titration curve to a 1:1 binding isotherm using appropriate software to calculate the association constant (Ka).
Fluorescence Spectroscopy
Principle: The fluorescence properties of a guest molecule can be significantly altered upon encapsulation within a cucurbituril. This can manifest as an enhancement or quenching of the fluorescence signal.[14] This change is due to the altered microenvironment within the host cavity, which can restrict molecular motion and protect the guest from quenchers in the bulk solution.[6]
Causality Behind Experimental Choices: Fluorescence spectroscopy is a highly sensitive technique that can be used to determine binding constants, even for weakly interacting systems.[15] The choice of a fluorescent guest is crucial; ideally, it should exhibit a significant change in its fluorescence properties upon binding.
Protocol: Fluorescence Titration for Binding Affinity Measurement
A. Materials and Reagents:
-
Fluorometer
-
Cucurbit[n]uril host
-
Fluorescent guest molecule
-
Appropriate buffer solution
B. Stock Solution Preparation:
-
Prepare a stock solution of the fluorescent guest molecule (e.g., 1 µM) in the chosen buffer.
-
Prepare a stock solution of the cucurbit[n]uril host (e.g., 1 mM) in the same buffer.
C. Fluorescence Titration Procedure:
-
Place a precise volume of the guest solution into a cuvette.
-
Record the fluorescence spectrum of the guest-only solution.
-
Add small, precise aliquots of the cucurbit[n]uril host solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence spectrum.
-
Continue the additions until the fluorescence intensity reaches a plateau.
D. Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the cucurbituril host.
-
Fit the data to a suitable binding model (e.g., 1:1 binding) to determine the association constant (Ka).
Data Presentation
| Technique | Information Obtained | Typical Concentration Range (Host) | Typical Concentration Range (Guest) |
| Isothermal Titration Calorimetry (ITC) | Ka, n, ΔH, ΔS | 0.05 - 0.5 mM | 0.5 - 5 mM |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Ka, Stoichiometry, Structural Information | 0.5 - 2 mM | 5 - 40 mM |
| Fluorescence Spectroscopy | Ka, Stoichiometry | 1 - 10 µM | 0.1 - 1 mM |
Visualization of Experimental Workflow
Below is a generalized workflow for characterizing a cucurbit[n]uril host-guest complex.
Caption: Generalized workflow for cucurbituril host-guest characterization.
Logical Relationship of Binding Parameters
The thermodynamic parameters obtained from ITC are interrelated as described by the Gibbs free energy equation.
Caption: Interrelationship of thermodynamic binding parameters.
Concluding Remarks
The robust characterization of supramolecular host-guest complexes with cucurbit[n]urils is essential for their development in various applications, from drug delivery to materials science. By employing a multi-technique approach as outlined in this guide, researchers can gain a comprehensive understanding of the binding thermodynamics, stoichiometry, and structural aspects of these fascinating systems. The protocols provided herein serve as a foundation for rigorous and reproducible experimental design.
References
- Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology - PMC - NIH. (n.d.).
- Cucurbituril Complexes and their Spectral Characterization. (n.d.).
- Application Notes and Protocols for Cucurbituril NMR Spectroscopy in Binding Studies - Benchchem. (n.d.).
- Assaf, K. I., & Nau, W. M. (2015). Cucurbiturils: from synthesis to high-affinity binding and catalysis. Chemical Society Reviews, 44(2), 394–418.
- The potential of cucurbit[n]urils in drug delivery. (n.d.).
- Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology - Frontiers. (2019, September 13).
- Kim, H., et al. (2006). Functionalized cucurbiturils and their applications. Chemical Society Reviews, 36(2), 267-279.
- Zhang, H. (2006). Characterization of Cucurbituril Complex Ions in the Gas Phase Using Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. BYU ScholarsArchive.
- Synthesis and Characterization of Host-guest Complexes of Cucurbituril with Gadolinum and Lanthanum. (n.d.). Academia.edu.
- Cucurbituril - Based Supramolecular Polymer Gels: From Macrocycle Synthesis to Functional Composite Networks. (2026, January 27). Preprints.org.
- Ghosh, M., & Nau, W. M. (2013). Cucurbiturils in Drug Delivery And For Biomedical Applications. In H. Schneider (Ed.), Supramolecular Systems for Biomedical Fields (pp. 164-212). The Royal Society of Chemistry.
- NMR Investigation of the complexation of neutral guests by cucurbituril. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Fundamentals of Cucurbit[n]uril Binding for Applications in Soft Materials and Drug Delivery. (2023, November 30).
- Cucurbituril-Oriented Nanoplatforms in Biomedical Applications | ACS Applied Bio Materials. (2020, November 3).
- Comprehensive Guide to Cucurbituril Synthesis, Functionalization, and Purification Techniques - Alfa Chemistry. (2025, November 21).
- Cucurbituril-based supramolecular host–guest complexes: single-crystal structures and dual-state fluorescence enhancement - PMC. (n.d.).
- New Cucurbituril Homologues: Syntheses, Isolation, Characterization, and X-Ray Crystal Structures of Cucurbit[n]uril (n = 5, 7, and 8) | Request PDF - ResearchGate. (n.d.).
- Probing Reversible Guest Binding with Hyperpolarized 129 Xe-NMR: Characteristics and Applications for Cucurbit[n]urils - MDPI. (2020, February 20).
-
Formation of Host-Guest Complex of Cucurbit[7]uril with Cytosine. (n.d.). Retrieved from
- NMR Investigation of the complexation of neutral guests by cucurbituril - ResearchG
- Mechanism of Host−Guest Complexation by Cucurbituril | Request PDF - ResearchG
-
Model binding experiments with cucurbit[7]uril and p-sulfonatocalix[16]arene support use of explicit solvation term in governing equation for binding equilibria - Taylor & Francis. (2023, September 3).
- Cucurbituril-based Sensors and Assays. (2019, November 12).
- Cucurbiturils: Molecular Nanocapsules for Time-Resolved Fluorescence-Based Assays. (2025, August 9).
- Design and Synthesis of New Cucurbituril Systems and New Guests for Cucurbiturils - University of Miami. (2014, July 29).
-
Fluorescent Probe Constructed on the Basis of Cucurbit[8]uril for Fe3+ Recognition and Cell Imaging - SSRN. (n.d.).
- A fluorescent host-guest complex of cucurbituril in solution: a molecular Jack O'Lantern. (n.d.).
- Isothermal titration calorimetry data for (a) titration of 80 μM CB8...
- Isothermal titr
- Bridging Calorimetry and Simulation through Precise Calculations of Cucurbituril–Guest Binding Enthalpies | Journal of Chemical Theory and Computation - ACS Public
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. (n.d.).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. spider.science.strath.ac.uk [spider.science.strath.ac.uk]
- 4. Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Applications of Cucurbiturils in Medicinal Chemistry and Chemical Biology [frontiersin.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Functionalized cucurbiturils and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. "Characterization of Cucurbituril Complex Ions in the Gas Phase Using E" by Haizhen Zhang [scholarsarchive.byu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. zaguan.unizar.es [zaguan.unizar.es]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. books.rsc.org [books.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Improving yield of 7-hydroxyisoquinolin-1(2H)-one in Bischler-Napieralski reaction
Topic: Improving Yield of 7-Hydroxyisoquinolin-1(2H)-one[1]
Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User reports low yields/charring during the synthesis of 7-hydroxyisocarbostyril via Bischler-Napieralski.
Executive Summary: The "One" Challenge
You are attempting to synthesize 7-hydroxyisoquinolin-1(2H)-one (also known as 7-hydroxyisocarbostyril).
Critical Distinction: The classic Bischler-Napieralski (BN) reaction yields a 3,4-dihydroisoquinoline (an imine), not an isoquinolinone (a lactam). To obtain the "one" (carbonyl at C1) directly via a BN-type cyclization, you must use a carbamate or isocyanate precursor, not a standard amide. Alternatively, you are cyclizing an amide to an isoquinoline and attempting a downstream oxidation.[1]
This guide focuses on the most robust route: The Modified Bischler-Napieralski Cyclization of Carbamates , followed by oxidation and deprotection.
Part 1: Pre-Reaction Diagnostics (The Chemistry Check)
Before troubleshooting conditions, validate your precursor. The most common cause of failure in this specific synthesis is starting with the wrong regio-isomer or protecting group.
1. Regioselectivity & Precursor Selection
To obtain the substituent at the 7-position , you must strictly control the substitution pattern of your phenethylamine precursor.
| Target Position | Required Precursor Substituent | Cyclization Site | Risk Factor |
| 7-Hydroxy | 4-Alkoxyphenethylamine | Ortho to Alkoxy | Low. Electronic activation directs closure to C7. |
| 6-Hydroxy | 3-Alkoxyphenethylamine | Para to Alkoxy | Medium. Competing closure at C2 (yields 8-isomer). |
| 5-Hydroxy | Not accessible via standard BN | Meta to Alkoxy | High. Requires specific blocking groups. |
Rule: You must start with a 4-protected-phenol (e.g., 4-methoxyphenethylamine).
-
Why? The alkoxy group at C4 activates the ortho-position (C3 of the ring), directing the cyclization exactly where you need it to form the 7-substituted isoquinoline.
2. The Protection Problem
Do not use free phenols.
-
Issue: Reagents like
or will react with the free hydroxyl group to form phosphorodichloridates or triflates, deactivating the ring and causing polymerization ("tar"). -
Solution: Use O-Methyl (removable with
) or O-Benzyl (removable with ).
Part 2: Protocol Optimization (The "How-To")
We recommend two protocols. Protocol A is the industry standard (robust, scalable). Protocol B is the modern "Banwell" modification (mild, high yield, prevents charring).
Protocol A: The Polyphosphoric Acid (PPA) Cyclization (Standard)
Best for: Carbamate precursors (e.g., Ethyl [2-(4-methoxyphenyl)ethyl]carbamate).
-
Mix: Combine precursor with PPA (10-20 equivalents by weight).
-
Heat: Stir at 100–120°C .
-
Critical Control: Monitor internal temp. Exotherms >140°C cause charring.
-
-
Time: 1–3 hours. Monitor via LC-MS (TLC is difficult due to PPA viscosity).
-
Quench: Pour onto crushed ice/ammonia.
-
Result: 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one .
Protocol B: The Banwell Modification (High Precision)
Best for: Sensitive substrates or if Protocol A yields black tar.
Mechanism: Uses Triflic Anhydride (
-
Dissolve: Precursor and 2-chloropyridine (1.2 eq) in dry DCM at
. -
Activate: Dropwise addition of
(1.1 eq). -
Warm: Allow to warm to
or RT over 2 hours. -
Result: High yield of the dihydro-lactam without thermal degradation.
Part 3: Workflow Visualization
The following diagram outlines the correct chemical pathway to your target, highlighting the critical decision points.
Figure 1: Optimized synthetic pathway for 7-hydroxyisoquinolin-1(2H)-one via modified Bischler-Napieralski cyclization.
Part 4: Troubleshooting & FAQs
Q1: My reaction mixture turns into black tar immediately upon heating. Why?
Diagnosis: Uncontrolled exotherm or oxidative polymerization.
-
Cause: If using
or PPA, the reaction generates significant heat. Electron-rich rings (like phenols/anisoles) are prone to oxidative coupling at high temps. -
Fix:
-
Switch to Protocol B (Banwell Modification) to run the reaction at
. -
If using PPA, degas the mixture with
before heating to prevent oxidation.
-
Q2: I am getting the 3,4-dihydro product. How do I get the fully aromatic "one"?
Diagnosis: The BN reaction is non-oxidative. It forms the saturated C3-C4 bond.
-
Fix: You need a dehydrogenation step.[3]
-
Reagent: DDQ (2 eq) in Dioxane (reflux) OR Pd/C in Diphenyl ether (high temp).
-
Procedure: Treat the isolated dihydro-lactam with DDQ. This will introduce the double bond to form the fully aromatic isoquinolinone.
-
Q3: The yield is <20%. Where is my material going?
Diagnosis: Likely incomplete cyclization or hydrolysis of the imidoyl intermediate back to the starting material during workup.
-
Fix:
-
Moisture Control:
and are instantly destroyed by water. Ensure glassware is flame-dried. -
Workup pH: When quenching PPA or acidic mixtures, ensure the pH is adjusted carefully. If the intermediate is an imidoyl chloride (from amide BN), it is unstable. However, the carbamate pathway (yielding the lactam) is generally more stable.
-
Trap the Intermediate: If using the standard BN (amide route), consider reducing the imine in situ with
to the tetrahydroisoquinoline to verify cyclization occurred, then oxidize later.
-
Q4: Can I use a free phenol (Tyramine) as the starting material?
Diagnosis: No.
-
Reason: The phenolic -OH is a nucleophile. It will react with your activating agent (
) before the amide oxygen does. This "caps" the phenol with a phosphate/triflate group, which is electron-withdrawing, effectively deactivating the ring and killing the cyclization. -
Mandatory: Protect as O-Methyl.
References
-
Banwell, M. G., et al. "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives." Journal of Organic Chemistry, vol. 75, no. 16, 2010.
- Key Insight: Establishes the Tf2O/2-Chloropyridine method for mild cycliz
-
Whaley, W. M., & Govindachari, T. R. "The Bischler-Napieralski Reaction." Organic Reactions, 1951.
- Key Insight: The foundational review on mechanism and regioselectivity.
-
Larsen, R. D., et al. "A Modified Bischler-Napieralski Procedure for the Synthesis of 3-aryl-3,4-dihydroisoquinolines."[4] Journal of Organic Chemistry, vol. 56, 1991.[4]
- Key Insight: Optimization of reagent stoichiometry to prevent side reactions.
-
Fodor, G., & Nagubandi, S. "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, vol. 36, 1980.[4]
-
Key Insight: Mechanistic understanding of the imidoyl intermediate stability.[4]
-
Sources
Preventing O-alkylation vs N-alkylation in isoquinolinone synthesis
A Researcher's Guide to Controlling Regioselectivity in O- vs. N-Alkylation
Welcome to the technical support center for synthetic and medicinal chemists. This guide, prepared by our senior application scientists, provides in-depth troubleshooting and practical solutions for a persistent challenge in heterocyclic chemistry: the selective alkylation of isoquinolinones. We understand that achieving high regioselectivity between the nitrogen and oxygen atoms is critical for the rapid synthesis of target molecules and the development of new chemical entities. This document will equip you with the foundational knowledge and actionable protocols to control the outcome of your alkylation reactions.
Frequently Asked Questions & Troubleshooting
Q1: I'm getting a mixture of N- and O-alkylated products in my reaction. Why is this happening?
A1: The formation of both N- and O-alkylated isoquinolinones stems from the inherent chemical nature of the isoquinolinone scaffold. It exists as a dynamic equilibrium of two tautomeric forms: the lactam and the lactim. [1][2]
The deprotonation of either tautomer results in the formation of an ambident anion, where the negative charge is delocalized over the nitrogen and oxygen atoms.[3] This means the anion has two potential nucleophilic sites. The final ratio of N- to O-alkylated products is not arbitrary; it is dictated by the specific reaction conditions you employ. Understanding and manipulating these conditions is the key to achieving selectivity.
-
Lactam Tautomer: The keto-form, isoquinolin-1(2H)-one.
-
Lactim Tautomer: The enol-form, isoquinolin-1-ol.
The equilibrium between these forms can be influenced by the solvent. For instance, some studies have shown that the lactam form is favored in water, while the lactim form can be more prevalent in non-hydroxylic solvents like diethyl ether.[1][2]
Caption: Lactam-Lactim tautomerism in the isoquinolinone core.
Q2: My goal is the N-alkylated product. How can I ensure my reaction favors this outcome?
A2: To selectively synthesize N-alkyl isoquinolinones, you must create conditions that favor the reaction at the nitrogen atom. This is best explained by the Hard and Soft Acids and Bases (HSAB) principle. [4][5]
According to HSAB theory, soft acids react preferentially with soft bases, and hard acids react with hard bases.[4][6] In the isoquinolinone anion, the nitrogen is a "soft" nucleophilic center, while the oxygen is a "hard" nucleophilic center. Therefore, to favor N-alkylation, you should use a soft electrophile (your alkylating agent).
Regioselective N-alkylation is often achieved using classic SN2 conditions with soft alkyl halides or by employing phase-transfer catalysis.[7][8][9]
| Factor | Recommendation | Rationale (HSAB & Mechanism) |
| Electrophile | Soft Alkylating Agents: Alkyl iodides (R-I), benzyl halides (Bn-X), allyl halides. | These are soft electrophiles, which preferentially bond with the soft nitrogen center of the ambident nucleophile.[10] |
| Base | Strong, Non-nucleophilic Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃).[7] | These bases fully deprotonate the isoquinolinone to form the reactive anion without competing in the alkylation. |
| Solvent | Polar Aprotic Solvents: Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF). | These solvents effectively solvate the cation of the base but do not protonate the highly reactive anion, leaving it free to act as a nucleophile. |
| Special Conditions | Phase-Transfer Catalysis (PTC): Use of a catalyst like Tetrabutylammonium Bromide (TBAB). | PTC facilitates the transfer of the isoquinolinone anion from the solid or aqueous phase (with the inorganic base) to the organic phase where the alkyl halide resides, often leading to clean N-alkylation.[11][12] |
graph "N_Alkylation_Workflow" { graph [splines=true, overlap=false, nodesep=0.6, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Nodes Start [label="Start:\nIsoquinolinone", fillcolor="#4285F4"]; Condition [label="Choose N-Alkylation Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Electrophile [label="Select Soft Electrophile\n(e.g., R-I, Bn-Br)", fillcolor="#34A853"]; SolventBase [label="Use Polar Aprotic Solvent\n+ Strong Base (e.g., DMF, NaH)\nOR\nPhase-Transfer Catalysis", fillcolor="#34A853"]; Reaction [label="Run Reaction\n(Monitor by TLC/LC-MS)", fillcolor="#EA4335"]; Workup [label="Aqueous Work-up\n& Extraction", fillcolor="#5F6368"]; Product [label="Purify to Obtain\nN-Alkyl Isoquinolinone", shape=ellipse, fillcolor="#4285F4"];
// Edges Start -> Condition; Condition -> Electrophile [label="HSAB Principle"]; Condition -> SolventBase; Electrophile -> Reaction; SolventBase -> Reaction; Reaction -> Workup; Workup -> Product; }
Caption: Decision workflow for selective N-alkylation.
Experimental Protocol 1: General N-Alkylation with an Alkyl Halide
-
To a solution of the isoquinolinone (1.0 equiv.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases.
-
Add the alkyl halide (1.1-1.5 equiv.) dropwise to the solution.[7]
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress using TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Experimental Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
-
Combine the isoquinolinone (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv.) in a suitable solvent like toluene or acetonitrile.[11]
-
Add the alkyl halide (1.1-1.5 equiv.) to the suspension.
-
Heat the mixture (typically 50-80 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, filter the inorganic salts.
-
Wash the filtrate with water to remove any remaining catalyst and salts.
-
Dry the organic layer, concentrate, and purify the product as described in the general protocol.
Q3: Now I need the O-alkylated product. What is the most reliable method to achieve this?
A3: To favor O-alkylation, you must employ conditions that promote reaction at the harder oxygen atom. This can be achieved by using a hard electrophile or by using specific reaction conditions like the Mitsunobu reaction. [8][9]
The Mitsunobu reaction is a powerful and widely used method for achieving regioselective O-alkylation of isoquinolinone and related ambident nucleophiles.[13][14][15] It proceeds via a different mechanism than direct SN2 alkylation and is highly effective for coupling with primary or secondary alcohols.
| Factor | Recommendation | Rationale (HSAB & Mechanism) |
| Electrophile | Hard Alkylating Agents: Dimethyl sulfate, methyl triflate (Magic Methyl), Meerwein salts. | These are hard electrophiles that preferentially react with the hard oxygen nucleophile. This approach can be effective but may lack generality.[10] |
| Special Conditions | Mitsunobu Reaction: Use of an alcohol (R-OH), triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD. | This reaction forms a phosphonium salt intermediate that activates the alcohol. The isoquinolinone anion then attacks this activated complex, with a strong preference for the oxygen atom.[8][9][15] |
| Solvent | Aprotic Solvents: THF, Dioxane, Dichloromethane (DCM). | These solvents are standard for the Mitsunobu reaction and effectively dissolve the reagents. |
| Additives | Silver Salts (e.g., Ag₂CO₃): | In some direct alkylation cases (not Mitsunobu), silver salts can coordinate to the alkyl halide, increasing its hardness and promoting O-alkylation. |
graph "Mitsunobu_Reaction" { graph [splines=true, overlap=false, nodesep=0.6, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Nodes Start [label="Start:\nIsoquinolinone + Alcohol (R-OH)", fillcolor="#4285F4"]; Reagents [label="Add PPh₃ + DEAD/DIAD\nin Aprotic Solvent (e.g., THF)", fillcolor="#34A853"]; Intermediate [label="Formation of\nAlkoxyphosphonium Salt", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Attack [label="Nucleophilic Attack\nby Oxygen Atom", fillcolor="#EA4335"]; Product [label="1-Alkoxyisoquinoline\n(O-Alkylated Product)", shape=ellipse, fillcolor="#4285F4"]; Byproducts [label="Byproducts:\nPh₃P=O + Hydrazide", fillcolor="#5F6368"];
// Edges Start -> Reagents; Reagents -> Intermediate; Intermediate -> Attack; Attack -> Product; Attack -> Byproducts [style=dashed]; }
Caption: Simplified workflow of the Mitsunobu reaction for O-alkylation.
Experimental Protocol 3: O-Alkylation using the Mitsunobu Reaction
-
Dissolve the isoquinolinone (1.0 equiv.), the desired alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution. A color change and/or precipitate may be observed.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazide byproduct. Purification is typically achieved by column chromatography to isolate the desired 1-alkoxyisoquinoline.
References
-
Understanding Ambident Nucleophiles. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]
-
N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 21, 2026, from [Link]
-
The tautomerism of 3-hydroxyisoquinolines. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved February 21, 2026, from [Link]
-
N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. (2000). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Ketone–enol tautomerism, polymorphism, mechanofluorochromism and solid-state acidochromism of isoquinolinone–arylidenehydrazine derivatives. (n.d.). Journal of Materials Chemistry C. Retrieved February 21, 2026, from [Link]
-
o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols. (n.d.). Journal of the Chemical Society C: Organic. Retrieved February 21, 2026, from [Link]
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Hard and Soft Acids and Bases. (2021). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
-
Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (n.d.). National Institutes of Health. Retrieved February 21, 2026, from [Link]
-
Phase transfer catalysis under ultrasound. Alkylation of isoquinoline Reissert compound. (n.d.). Journal of the Chemical Society, Chemical Communications. Retrieved February 21, 2026, from [Link]
-
Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]
-
Ambident nucleophile and regioselectivity. (n.d.). Retrieved February 21, 2026, from [Link]
-
Hard Soft Acid Base Principle and Nucleophilic Reactions. (2024). Prezi. Retrieved February 21, 2026, from [Link]
-
Alcohols as alkylating agents in heteroarene C–H functionalization. (n.d.). National Institutes of Health. Retrieved February 21, 2026, from [Link]
-
Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. (n.d.). National Institutes of Health. Retrieved February 21, 2026, from [Link]
-
Tautomeric forms of 4-hydroxy quinoline. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one using phase transfer catalysis. (2014). Trade Science Inc. Retrieved February 21, 2026, from [Link]
-
Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. (n.d.). National Institutes of Health. Retrieved February 21, 2026, from [Link]
-
Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved February 21, 2026, from [Link]
-
Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. (n.d.). National Institutes of Health. Retrieved February 21, 2026, from [Link]
-
Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. (2023). ACS Publications. Retrieved February 21, 2026, from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved February 21, 2026, from [Link]
-
Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved February 21, 2026, from [Link]
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Why is n-alkylation more favorable than o-alkylation? (2016). ResearchGate. Retrieved February 21, 2026, from [Link]
- Process for making isoquinoline compounds. (n.d.). Google Patents.
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed. Retrieved February 21, 2026, from [Link]
-
N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. Retrieved February 21, 2026, from [Link]
Sources
- 1. The tautomerism of 3-hydroxyisoquinolines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prezi.com [prezi.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: DDQ Removal in Isoquinolinone Synthesis
Case ID: DDQ-ISOQ-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting "Red Goo" and DDQ/DDHQ Removal in Isoquinolinone Oxidation
⚠️ CRITICAL SAFETY ALERT: Cyanide Generation
READ BEFORE PROCEEDING: Do NOT treat reaction mixtures containing large excesses of unreacted DDQ directly with strong aqueous bases (NaOH, KOH) without a prior reductive quench.
-
The Hazard: DDQ can decompose in alkaline media to release Hydrogen Cyanide (HCN) or cyanide ions.
-
The Mechanism: Base-induced hydrolysis of the nitrile groups on the quinone ring.
-
Immediate Action: If your protocol currently calls for a direct NaOH wash of the crude reaction, STOP . Switch to the Reductive Quench Protocol (Solution 1) below.
Part 1: The Diagnostic — "Why is my product a red/brown sludge?"
User Symptom: "I oxidized my dihydroisoquinolinone with DDQ. TLC shows conversion, but after removing the solvent, I have a dark red/brown sticky solid that is impossible to purify. My product should be a white/pale yellow solid."
Technical Root Cause:
You are likely observing a Charge-Transfer Complex (CTC) .
Isoquinolinones are electron-rich aromatic systems. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is an electron-deficient
The Fix: You must chemically break the CTC by reducing the DDQ to DDHQ (the hydroquinone form), which has a drastically different polarity and solubility profile.
Part 2: The Solutions (Protocols)
Solution 1: The Ascorbic Acid Quench (Gold Standard)
Best for: Small to mid-scale reactions (10mg to 10g) where the product is soluble in organic solvents (DCM, EtOAc).
The Logic: Ascorbic acid (Vitamin C) is a mild reducing agent. It rapidly reduces unreacted DDQ to DDHQ (2,3-dichloro-5,6-dicyano-1,4-hydroquinone). Unlike DDQ, DDHQ is highly soluble in aqueous base (as a phenoxide salt) and less soluble in non-polar organics.
Protocol:
-
Dilution: Dilute your reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Preparation: Prepare a saturated aqueous solution of L-Ascorbic Acid .
-
The Quench: Add the ascorbic acid solution to the organic layer (Ratio: 1:1 v/v).
-
Agitation: Stir vigorously for 15 minutes.
-
Visual Indicator: The deep red/brown color should fade to a pale yellow or orange. The "goo" should dissolve or precipitate as a manageable solid.
-
-
Buffering (Critical): DDHQ is acidic (
). To force it into the aqueous layer, you must deprotonate it. Slowly add saturated Sodium Bicarbonate (NaHCO₃) to the mixture until the aqueous layer is slightly basic (pH 8-9).-
Note: Do this after the ascorbic acid reduction to minimize HCN risk.
-
-
Separation: Separate layers. The DDHQ stays in the aqueous layer (as the dianion). The isoquinolinone stays in the organic layer.
-
Wash: Wash the organic layer 2x with dilute NaHCO₃, then 1x with Brine.
Solution 2: The Filtration Method (The "Old School" Approach)
Best for: Reactions run in non-polar solvents (Benzene, Toluene, Dioxane) where the product is soluble but DDHQ precipitates.
The Logic: DDHQ is virtually insoluble in benzene and toluene. If your product remains in solution, you can simply filter off the spent oxidant.
Protocol:
-
Cooling: Cool the reaction mixture to 0°C.
-
Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite.
-
The Solid: This is mostly DDHQ (and some unreacted DDQ).
-
The Filtrate: Contains your isoquinolinone.
-
-
Polishing: The filtrate will still contain traces of DDQ (red color). Wash the filtrate with 10% aqueous Sodium Carbonate (Na₂CO₃) or Sodium Bisulfite (NaHSO₃) to remove the final traces.
Solution 3: Sodium Dithionite (Na₂S₂O₄) Wash
Best for: Stubborn emulsions or when Ascorbic Acid is unavailable.
The Logic: Sodium dithionite is a stronger reducing agent than ascorbic acid and works rapidly to reduce DDQ to DDHQ.
Protocol:
-
Dissolve Sodium Dithionite in water (approx. 10% w/v).
-
Add to the organic reaction mixture. Shake/stir for 10-20 minutes.
-
The mixture should turn pale.
-
Perform a standard extraction. The DDHQ will partition into the aqueous phase.
Part 3: Visualization of Workflows
Workflow: The Ascorbic Acid Quench
Caption: Logical flow for removing DDQ using the Ascorbic Acid reduction method, highlighting the phase separation mechanism.
Part 4: Comparative Data & Troubleshooting
Table 1: Quenching Reagent Comparison
| Reagent | Mechanism | Pros | Cons |
| Ascorbic Acid | Reduction (Mild) | Very clean; avoids side reactions; cheap; breaks Charge-Transfer Complexes. | Requires subsequent basic wash to remove DDHQ completely. |
| Sodium Dithionite | Reduction (Strong) | Rapid; highly effective for large scale. | Can smell sulfurous; solution degrades if stored too long. |
| Sodium Bicarbonate | Acid-Base | Simple; common lab reagent. | Safety Risk: Does not reduce DDQ; can generate HCN; often causes emulsions ("rag layers"). |
| Filtration (Celite) | Physical Separation | No aqueous workup required (anhydrous). | Only works if Product and Byproduct have opposite solubilities (e.g., in Benzene). |
FAQ: Common Issues
Q: Can I use Silica Gel chromatography directly? A: You can, but it is not recommended as a first step. DDQ and DDHQ often streak on silica or bind irreversibly, contaminating your product fractions.
-
Pro Tip: If you must column directly, use Neutral Alumina instead of Silica. DDQ/DDHQ bind tightly to alumina, allowing your isoquinolinone to elute cleanly.
Q: I used the filtration method, but my product is still pink. Why? A: Filtration removes the bulk DDHQ, but traces of DDQ (the oxidant) remain dissolved. You must perform a "polishing wash" with a mild reducing agent (10% NaHSO₃) or run a short plug of alumina to remove the color.
Q: Is the "Red Goo" my product decomposing? A: Likely not. In isoquinolinone synthesis, the red color is almost always the DDQ-Product complex. Do not throw it away! Treat it with the Ascorbic Acid protocol to recover your white solid.
References
- Reagents for Organic Synthesis (DDQ). Fieser, L. F.; Fieser, M. Wiley-Interscience. (Standard Reference for DDQ properties and solubility).
-
Oxidation of Isoquinolines . Organic Syntheses, Coll. Vol. 5, p.428 (1973). (Demonstrates standard workups for quinone oxidations).
-
DDQ-Mediated Oxidation Mechanisms . Walker, D.; Hiebert, J. D. Chem. Rev.1967 , 67, 153–195. (Foundational text on DDQ/DDHQ solubility and complexes).
-
Practical Process Research & Development . Anderson, N. G. Academic Press.[1] (Source for industrial safety regarding Cyanide generation from DDQ in base).
-
Purification of Isoquinoline 1-oxidoreductase . Acta Crystallographica (Discusses isoquinolinone derivatives and purification challenges).
Sources
Stability of 7-hydroxyisoquinolin-1(2H)-one in basic conditions
Technical Support Center: 7-Hydroxyisoquinolin-1(2H)-one
Ticket System Status: [ONLINE] Current Topic: Stability & Reactivity in Basic Media Assigned Specialist: Senior Application Scientist, Dr. A. Vance[1][2]
Executive Summary
You are likely accessing this guide because you have observed unexpected color changes (yellowing/browning), precipitation, or regioselectivity issues when handling 7-hydroxyisoquinolin-1(2H)-one (7-HIQ) in alkaline environments.
While the isoquinolinone scaffold is pharmacologically robust, the 7-hydroxyl group introduces a specific set of vulnerabilities. In basic conditions (
Module 1: Oxidative Degradation (The "Browning" Effect)
User Issue
"I dissolved 7-HIQ in 1M NaOH. The solution was initially clear/pale but turned dark brown after 2 hours at room temperature.[1][2] LCMS shows a complex mixture."
Root Cause Analysis
This is a classic oxidative coupling cascade.[1][2]
-
Deprotonation: The pKa of the 7-hydroxyl group is approximately 8.9–9.2 .[1] In 1M NaOH, it is fully deprotonated to the phenolate anion .[1]
-
Electronic Activation: The phenolate is highly electron-rich.[1][2] The negative charge density delocalizes into the aromatic ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO).
-
Radical Formation: Dissolved molecular oxygen (
) acts as a single-electron oxidant, generating a phenoxy radical.[1][2] -
Dimerization: These radicals couple (typically at the ortho positions relative to the oxygen, i.e., positions 6 or 8), leading to biphenyl-type dimers or extended quinoid polymers (melanin-like pigments).
Troubleshooting Protocol: Preventing Oxidation
To maintain stability in basic solutions, you must eliminate the oxidant (
Step-by-Step Deoxygenation Workflow:
-
Solvent Prep: Sparge the solvent (Water/MeOH) with Argon or
for 15 minutes before adding the base.[1][2] -
Add Additives (Optional): If the application permits, add a reducing agent:
-
Container: Use amber glass (light can accelerate radical formation) and seal under inert atmosphere.[1][2]
Visualizing the Pathway
Figure 1: Mechanism of oxidative degradation in basic media and intervention points.
Module 2: Solubility & Tautomerism
User Issue
"My compound crashes out of solution when I adjust the pH from 12 down to 7."
Technical Explanation
7-HIQ exhibits pH-dependent solubility governed by two key ionization events.[1][2]
-
Lactam NH (Pos 2): Very weak acid (
).[1][2] Remains protonated in aqueous buffers.[1][2] -
Phenolic OH (Pos 7): Weak acid (
).[1][2]
At pH 12 , the molecule exists as a mono-anion (soluble). At pH 7 , it is neutral.[1][2] The neutral form of isoquinolinones is planar and stacks efficiently via
Solubility Data Table
| pH Condition | Dominant Species | Solubility Status | Notes |
| pH < 2 | Cation (Protonated Carbonyl) | Soluble | Protonation occurs on the carbonyl oxygen. |
| pH 3 – 8 | Neutral (Lactam form) | Precipitates | Aggregation driven by H-bonding/Stacking.[1][2] |
| pH 9 – 13 | Mono-Anion (7-Phenolate) | Soluble | Stable if deoxygenated.[1][2] |
| pH > 14 | Di-Anion (Rare) | Soluble | Requires extremely strong base (e.g., NaH in DMF).[1][2] |
Module 3: Synthetic Reactivity (Alkylation Selectivity)
User Issue
"I am trying to N-alkylate the lactam position (Pos 2) using Alkyl Bromide and K2CO3, but I am getting a mixture of products."
The Chemist's Guide to Regioselectivity
In basic conditions, 7-HIQ presents three potential nucleophilic sites:
-
7-Oxygen (Phenolate): The "Hardest" nucleophile.[1][2] Most acidic proton (
).[1][2] -
2-Nitrogen (Lactam): "Softer" nucleophile.[1][2][3] Less acidic.
-
1-Oxygen (Lactim): Can react via O-alkylation of the amide, but usually less favored than N-alkylation for isoquinolinones unless silver salts are used.[1]
The Rule of Thumb:
Under standard basic conditions (
Decision Tree: Synthesis Strategy
Figure 2: Strategic decision tree for regioselective alkylation of 7-HIQ.
References
-
Tautomerism & Isoquinolinone Stability BenchChem Technical Support. (2025).[1][2][3][4][5][6][7] "Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions." [2][3]
-
Oxidative Coupling of Phenols Nature Communications.[1][2][8] (2022).[1][2][8] "Oxygen mediated oxidative couplings of flavones in alkaline water." (Mechanistic parallel for electron-rich phenol oxidation in base).
-
Regioselectivity (N- vs O-Alkylation) Journal of the Chemical Society, Perkin Transactions 1. "N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction."
-
Physical Properties & pKa Data National Institute of Standards and Technology (NIST).[1][2] "1(2H)-Isoquinolinone WebBook Data."[1][2]
-
General Heterocyclic Chemistry Joule, J. A., & Mills, K.[1][2] (2010).[1][2][9] Heterocyclic Chemistry. 5th Ed. Wiley.[1][2] (Foundational text for Lactam/Lactim tautomerism and reactivity).
Sources
- 1. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. Stability | Basicmedical Key [basicmedicalkey.com]
Overcoming fluorescence quenching of isocarbostyrils in polar solvents
Technical Support Center: Isocarbostyril Fluorophores
Introduction for the Researcher
Welcome to the technical support guide for isocarbostyril-based fluorophores. Isocarbostyrils represent a versatile class of heterocyclic compounds with significant potential in drug development and as fluorescent probes, owing to their unique chemical structures and biological activities.[1][2][3][4] However, a common challenge encountered by researchers is the significant to complete quenching of their fluorescence in polar protic solvents, particularly in aqueous buffers essential for biological assays.
This guide is designed to provide you, the researcher, with a deep understanding of the underlying quenching mechanisms and to offer a suite of practical, actionable troubleshooting strategies. We will move beyond simple procedural lists to explain the causal photophysics, enabling you to make informed decisions to rescue and optimize your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my isocarbostyril derivative brightly fluorescent in organic solvents like Toluene but completely dark in PBS or cell culture media?
This is the most common issue researchers face. The phenomenon you are observing is fluorescence quenching, a process that provides a non-radiative pathway for the excited-state molecule to return to the ground state, effectively preventing the emission of a photon (fluorescence).[5]
Many isocarbostyril derivatives possess a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a conjugated system. Upon excitation with light, an intramolecular charge transfer (ICT) occurs. In polar solvents, the excited state is further stabilized, but this can also enable a specific, detrimental relaxation pathway: the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[6][7] In the TICT state, parts of the molecule physically twist, leading to a dark, non-emissive conformation that rapidly decays back to the ground state without emitting light. Polar solvents are particularly effective at stabilizing this charge-separated, twisted state, thus promoting quenching.[8][9]
Furthermore, water itself is a universal fluorescence quencher for many organic dyes.[10][11] The high-frequency O-H vibrational modes of water molecules can couple with the excited state of the fluorophore, leading to energy loss through vibrational relaxation, a mechanism akin to resonance energy transfer.[10][11][12]
Q2: What is the difference between static and dynamic quenching in the context of my isocarbostyril experiments?
Understanding this distinction is crucial for diagnostics.
-
Static Quenching: This occurs when your isocarbostyril forms a non-fluorescent complex with another molecule (a quencher) before it is even excited. This ground-state complex is "dark." In biological media, this could be aggregation of the isocarbostyril molecules themselves (self-quenching or ACQ) or complexation with components in your media.[5]
-
Dynamic (or Collisional) Quenching: This happens when an excited isocarbostyril molecule is "bumped" by a quencher molecule in the solution before it has a chance to fluoresce. The collision facilitates a non-radiative decay.[5][13] Common dynamic quenchers in biological experiments include molecular oxygen and halide ions (like I⁻ or Br⁻).[5][14] The TICT mechanism discussed in Q1 is a form of internal dynamic quenching.
You can often distinguish between them by performing fluorescence lifetime measurements. Dynamic quenching reduces the fluorescence lifetime, while pure static quenching does not.
Q3: Can I just switch to a non-polar solvent for my biological experiment?
Unfortunately, this is not a viable solution for live-cell imaging or most biochemical assays, which require aqueous environments for biological components to remain functional. The challenge, which this guide addresses, is to make the isocarbostyril fluorophore compatible with the polar, aqueous environment.
Part 2: Troubleshooting Guides & Protocols
This section provides structured approaches to diagnose and solve fluorescence quenching.
Troubleshooting Workflow: My Isocarbostyril Signal is Gone!
This workflow helps you systematically address the problem.
Caption: A logical workflow for troubleshooting quenching.
Guide 1: Diagnosing the Quenching Mechanism
Before you can fix the problem, you need to understand its source. A solvent screening experiment is a powerful diagnostic tool.
Objective: To determine how solvent polarity and viscosity affect the quantum yield of your isocarbostyril derivative. This will strongly indicate if a TICT state is the primary quenching pathway.
Materials:
-
Your isocarbostyril derivative (stock solution in a non-polar solvent like Dioxane or Toluene).
-
A series of solvents with varying polarity and viscosity (see table below).
-
Spectrofluorometer and UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Prepare Samples: Prepare a dilute solution of your compound in each solvent. The final concentration should be low enough to avoid self-quenching (typically 1-10 µM).[15] Ensure the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for your compound in each solvent. Note the wavelength of maximum absorbance (λ_abs).
-
Measure Fluorescence: Excite each sample at its λ_abs. Record the fluorescence emission spectrum and note the wavelength of maximum emission (λ_em) and the integrated fluorescence intensity.
-
Determine Quantum Yield (Optional but Recommended): Measure the relative quantum yield (Φ) using a well-characterized standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Analyze Data: Plot the Stokes Shift (difference between λ_em and λ_abs) and the fluorescence intensity/quantum yield against the solvent polarity parameter (e.g., Reichardt's E_T(30) value).
Interpreting the Results:
| Solvent | Dielectric Constant (ε) | Viscosity (cP) | Expected Observation for TICT-prone Dyes |
| Toluene | 2.4 | 0.59 | Bright Fluorescence, Small Stokes Shift |
| Dichloromethane | 9.1 | 0.44 | Moderate Fluorescence |
| Acetonitrile | 37.5 | 0.37 | Weak Fluorescence, Large Stokes Shift |
| Methanol | 32.7 | 0.55 | Very Weak / Quenched, Large Stokes Shift |
| Water | 80.1 | 1.00 | Completely Quenched |
| Glycerol | 42.5 | 1410 | Fluorescence may be partially recovered |
If you observe a strong decrease in fluorescence intensity with increasing solvent polarity, this is a classic sign of quenching via a stabilized TICT state.[16][17] If fluorescence is recovered in a highly viscous but polar solvent like glycerol, it confirms that restricting the physical "twisting" motion can prevent quenching, providing a strong rationale for synthetic rigidification.
Guide 2: Practical Strategies to Overcome Quenching
For assays where you have some flexibility with the buffer composition, adding a co-solvent can be a rapid solution.
-
Rationale: By adding a less polar, water-miscible co-solvent (e.g., DMSO, glycerol), you can lower the overall polarity of the medium, which destabilizes the TICT state.[18] Increasing viscosity with additives like glycerol can also physically hinder the molecular twisting.
-
Application: Try titrating small amounts of DMSO or glycerol (e.g., 1-20% v/v) into your aqueous buffer and measure the fluorescence recovery.
-
Caveat: High concentrations of organic solvents or viscosity agents can be detrimental to protein function or cell viability. Always run appropriate controls.
This strategy involves hiding the isocarbostyril from the polar solvent by encapsulating it within a larger, hydrophobic host molecule or assembly.
-
Rationale: Encapsulation creates a non-polar microenvironment around the fluorophore, effectively shielding it from quenching water molecules and preventing the formation of the solvent-stabilized TICT state.[11][19]
-
Common Hosts:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.
-
Cucurbiturils: Barrel-shaped macrocycles that can encapsulate guest molecules.[19]
-
Liposomes: Encapsulating a high, self-quenched concentration of the dye inside a liposome can create a system that "turns on" upon liposome disruption or payload release.[20]
-
Polymer Micelles: Self-assembled structures from amphiphilic block copolymers.
-
Objective: To rapidly assess if encapsulating your isocarbostyril in β-cyclodextrin can restore fluorescence in an aqueous solution.
Materials:
-
Your isocarbostyril derivative.
-
β-cyclodextrin powder.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Spectrofluorometer.
Procedure:
-
Prepare a Quenched Sample: Prepare a solution of your isocarbostyril (e.g., 5 µM) in the aqueous buffer. Confirm that the fluorescence is quenched.
-
Prepare Cyclodextrin Stock: Prepare a concentrated stock solution of β-cyclodextrin in the same buffer (e.g., 10 mM).
-
Titration: To the cuvette containing your quenched isocarbostyril, add small aliquots of the β-cyclodextrin stock solution. Mix well after each addition.
-
Measure Fluorescence: Record the fluorescence spectrum after each addition.
-
Analyze: Plot the fluorescence intensity versus the concentration of β-cyclodextrin. A significant increase in fluorescence indicates successful encapsulation and provides a viable strategy for your experiments.
While more involved, rationally redesigning the fluorophore is the most robust strategy for creating intrinsically bright and photostable probes for polar environments.
-
Rationale: The goal is to make the molecule more rigid to physically prevent the torsional motion that leads to the dark TICT state.[] This builds the quenching resistance directly into the molecule's covalent structure.
-
Strategies:
-
Steric Hindrance: Introduce bulky groups (e.g., a methyl or t-butyl group) adjacent to the rotatable single bonds in the conjugated system.
-
Covalent Bridging: "Strap" or "lock" the rotatable bonds into a planar conformation by introducing a new covalent linker, effectively creating a more rigid polycyclic system.
-
Caption: Synthetic rigidification prevents quenching.
This approach requires expertise in organic synthesis but ultimately yields superior probes that do not require special buffer formulations or additives.[]
References
-
Reis, J., et al. (2019). Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene. Journal of the American Chemical Society. [Link]
-
Zhang, D., et al. (2022). Implications of Quenching-to-Dequenching Switch in Quantitative Cell Uptake and Biodistribution of Dye-Labeled Nanoparticles. ResearchGate. [Link]
-
Evident Scientific. Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
-
Gaina, L., et al. (2011). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ResearchGate. [Link]
-
Fuerstenberg, A., et al. (2020). Universal quenching of common fluorescent probes by water and alcohols. Physical Chemistry Chemical Physics. [Link]
-
Reis, J., et al. (2019). Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene. PubMed. [Link]
-
FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. (2020). YouTube. [Link]
-
Papp, S., & Kerekes, A. (2017). A Review on Effect of Solvents on Fluorescent Spectra. ResearchGate. [Link]
-
EurekAlert!. (2026). New fluorescent strategy could unlock the hidden life cycle of microplastics inside living organisms. EurekAlert!. [Link]
-
Lee, S., et al. (2025). Novel Method for Characterizing Humic Substances Using Fluorescent Solvatochromism. Molecules. [Link]
-
Liu, Y., et al. (2023). Activatable red/near-infrared aqueous organic phosphorescence probes for improved time-resolved bioimaging. National Science Review. [Link]
-
Ingrassia, L., et al. (2009). Amaryllidaceae Isocarbostyril Alkaloids and Their Derivatives as Promising Antitumor Agents. Molecules. [Link]
-
Fuerstenberg, A., et al. (2020). Universal quenching of common fluorescent probes by water and alcohols. RSC Publishing. [Link]
-
Blazej, S., & Kawski, A. (1998). Mechanisms of fluorescence quenching of aromatic molecules by potassium iodide and potassium bromide in methanol–ethanol solutions. Journal of the Chemical Society, Faraday Transactions. [Link]
-
Krzymańska, N., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. International Journal of Molecular Sciences. [Link]
-
Sohrot, A., et al. (2023). Advancement of Near Infrared-II Organic Dyes in Bioimaging. Cureus. [Link]
-
Rost, F. (2023). The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore's Behavior. Journal of Histochemistry & Cytochemistry. [Link]
-
Lartia, R., et al. (2010). Synthesis and evaluation of a photoresponsive quencher for fluorescent hybridization probes. Organic & Biomolecular Chemistry. [Link]
-
Ghosh, H., et al. (2019). Excited-State Intramolecular Charge-Transfer Dynamics in 4-Dimethylamino-4о-cyanodiphenylacetylene. Chemistry – An Asian Journal. [Link]
-
Lo, B., et al. (2015). Photobasicity-Triggered Twisted Intramolecular Charge Transfer of Push-Pull Chromophores. The Journal of Physical Chemistry B. [Link]
-
Yoo, S., et al. (2020). Twisted Intramolecular Charge Transfer State of a “Push-Pull” Emitter. Molecules. [Link]
-
Bahena Garcia, M., et al. (2024). Twisted Intramolecular Charge-Transfer State Addition to Electron-Poor Olefins. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Strategies of using fluorescence quenching to enhance photothermal efficacy. ResearchGate. [Link]
-
Xing, Y., et al. (2015). pH-Controlled twisted intramolecular charge transfer (TICT) excited state via changing the charge transfer direction. Physical Chemistry Chemical Physics. [Link]
-
Ingrassia, L., et al. (2009). Amaryllidaceae Isocarbostyril Alkaloids and Their Derivatives as Promising Antitumor Agents. ResearchGate. [Link]
-
Fan, F., et al. (2022). Activatable NIR-II organic fluorescent probes for bioimaging. Theranostics. [Link]
-
De Moliner, F., et al. (2024). Recent advances in minimal fluorescent probes for optical imaging. University of Edinburgh Research Explorer. [Link]
-
Nir, S., & Bentz, J. (1993). On the use of self-quenching fluorophores in the study of membrane fusion kinetics. The effect of slow probe redistribution. PubMed. [Link]
-
Krzymańska, N., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. MDPI. [Link]
-
Jiang, K., et al. (2018). Enhanced photodynamic therapy by encapsulation of perfluorocarbon into PEGylated near-infared dyes. Cellular and Molecular Biology. [Link]
-
Fuerstenberg, A., et al. (2021). Universal Quenching of Standard Organic Fluorophores by Water and Alcohols through Resonance Energy Transfer. ResearchGate. [Link]
-
ResearchGate. (2025). Maximizing the Fluorescence Signal and Photostability of Fluorophores by Quenching Dark-States. ResearchGate. [Link]
-
Kauscher, U., et al. (2015). Fluorescence-quenching of a Liposomal-encapsulated Near-infrared Fluorophore as a Tool for In Vivo Optical Imaging. Journal of Visualized Experiments. [Link]
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- 3. Amaryllidaceae Isocarbostyril Alkaloids and Their Derivatives as Promising Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pH-Controlled twisted intramolecular charge transfer (TICT) excited state via changing the charge transfer direction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 7-Hydroxyisoquinolin-1(2H)-one and its Dihydro Precursor
For researchers and professionals in drug development and medicinal chemistry, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. This guide provides an in-depth comparison of the ¹H NMR chemical shifts of 7-hydroxyisoquinolin-1(2H)-one and its dihydro precursor, 7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. Understanding the distinct NMR profiles of these compounds is crucial for monitoring chemical transformations, confirming synthesis outcomes, and establishing structure-activity relationships.
Structural and Electronic Differences
The key distinction between 7-hydroxyisoquinolin-1(2H)-one and its dihydro precursor lies in the aromaticity of the pyridinone ring. The former possesses an aromatic pyridinone ring, while in the latter, this ring is partially saturated. This structural difference profoundly influences the electronic environment of the protons, leading to significant variations in their ¹H NMR chemical shifts.
Caption: 7-hydroxyisoquinolin-1(2H)-one (left) and its dihydro precursor (right).
Predicted ¹H NMR Chemical Shifts
The following table outlines the predicted ¹H NMR chemical shifts for the two compounds in a typical NMR solvent such as DMSO-d₆. These predictions are based on the analysis of analogous structures and fundamental NMR principles.[1][2][3]
| Proton | 7-Hydroxyisoquinolin-1(2H)-one (Predicted δ, ppm) | 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (Predicted δ, ppm) | Key Influencing Factors |
| H-3 | ~ 6.5 - 7.0 (d) | ~ 3.3 - 3.8 (t) | Aromatic (sp²) vs. Aliphatic (sp³); deshielding by C=C and C=O in the aromatic system. |
| H-4 | ~ 7.2 - 7.6 (d) | ~ 2.7 - 3.2 (t) | Aromatic (sp²) vs. Aliphatic (sp³); deshielding by aromatic ring current. |
| H-5 | ~ 7.0 - 7.4 (d) | ~ 6.8 - 7.2 (d) | Proximity to the electron-donating -OH group. |
| H-6 | ~ 6.7 - 7.1 (dd) | ~ 6.5 - 6.9 (dd) | Ortho- and meta-coupling with neighboring aromatic protons. |
| H-8 | ~ 7.8 - 8.2 (d) | ~ 7.5 - 7.9 (d) | Anisotropic effect of the adjacent carbonyl group. |
| N-H | ~ 10.0 - 12.0 (br s) | ~ 7.5 - 9.0 (br s) | Amide proton in an aromatic vs. non-aromatic system. |
| O-H | ~ 9.0 - 10.5 (br s) | ~ 9.0 - 10.5 (br s) | Phenolic proton, chemical shift is concentration and solvent dependent. |
Analysis of Chemical Shift Differences
Protons of the Pyridinone/Dihydropyridinone Ring (H-3 and H-4)
The most dramatic difference in the ¹H NMR spectra of these two compounds is observed for the protons at the C-3 and C-4 positions.
-
7-Hydroxyisoquinolin-1(2H)-one : The protons H-3 and H-4 are part of an aromatic system. As such, they are significantly deshielded by the aromatic ring current and appear in the downfield region of the spectrum, typically between 6.5 and 7.6 ppm. They will appear as doublets due to coupling with each other.
-
7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one : In the dihydro precursor, the C-3 and C-4 atoms are sp³-hybridized, forming part of a saturated ring. Consequently, H-3 and H-4 are in an aliphatic environment. These protons will appear much further upfield, likely in the range of 2.7 to 3.8 ppm. They will appear as triplets due to coupling with each other. The protons at C-3 are adjacent to the nitrogen atom, which will cause a slight downfield shift compared to the protons at C-4.
Protons of the Benzene Ring (H-5, H-6, and H-8)
The chemical shifts of the protons on the benzene ring are also influenced by the nature of the adjacent pyridinone ring.
-
H-5 and H-6 : These protons are part of a phenol-like ring system and their chemical shifts are influenced by the electron-donating hydroxyl group at C-7. Their signals are expected in the aromatic region for both compounds.
-
H-8 : This proton is situated peri to the carbonyl group at C-1. The anisotropic effect of the C=O bond will cause a significant deshielding of H-8, pushing its signal downfield in both molecules. This effect is generally more pronounced in the planar, aromatic system of 7-hydroxyisoquinolin-1(2H)-one.
N-H and O-H Protons
The chemical shifts of the N-H and O-H protons are variable and depend on factors such as solvent, concentration, and temperature. However, some general trends can be predicted.
-
N-H Proton : The N-H proton of the lactam functionality will be present in both spectra. In 7-hydroxyisoquinolin-1(2H)-one, this proton is part of an aromatic amide, which generally results in a more downfield chemical shift compared to the non-aromatic lactam in the dihydro precursor. These signals are often broad.[4]
-
O-H Proton : The phenolic O-H proton will also be observed, likely as a broad singlet. Its chemical shift is highly dependent on hydrogen bonding and other experimental conditions.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra for these compounds is essential for accurate comparison.
Instrumentation and Sample Preparation
-
NMR Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it can dissolve both compounds and will allow for the observation of exchangeable N-H and O-H protons.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition Parameters
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width : A spectral width of approximately 16 ppm, centered around 6-8 ppm, should cover all expected proton signals.
-
Number of Scans : A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is generally adequate.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. che.hw.ac.uk [che.hw.ac.uk]
A Comparative Guide to the Carbonyl Stretch of 7-Hydroxyisoquinolin-1(2H)-one
Abstract
Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, with the carbonyl (C=O) stretching vibration being one of the most diagnostic absorption bands. This guide provides an in-depth analysis of the characteristic IR carbonyl stretch of 7-hydroxyisoquinolin-1(2H)-one, a heterocyclic compound featuring a lactam (cyclic amide) structure. We will dissect the electronic and structural factors—namely conjugation, hydrogen bonding, and the inherent nature of the amide bond—that dictate the position of its C=O absorption. By comparing its predicted spectral features with those of related molecules, this guide offers researchers a predictive framework for interpreting the IR spectra of complex substituted isoquinolinones.
The Theoretical Basis of Carbonyl (C=O) IR Spectroscopy
The C=O double bond is a strong, polar bond that produces a characteristically intense absorption band in the IR spectrum, typically found in the 1850-1650 cm⁻¹ region.[1][2][3] The precise wavenumber of this absorption is highly sensitive to the bond's electronic environment. Understanding the key factors that perturb this frequency is fundamental to accurate spectral interpretation.
-
Resonance and Conjugation: When a carbonyl group is conjugated with an adjacent π-system (such as an aromatic ring or a C=C double bond), electron delocalization occurs. This resonance effect reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency, typically by 20-40 cm⁻¹.[4][5]
-
Inductive Effects: Electronegative atoms attached to the carbonyl carbon pull electron density away through the sigma bond (an inductive effect). This effect tends to shorten and strengthen the C=O bond, shifting the absorption to a higher wavenumber.
-
Ring Strain: For cyclic carbonyl compounds like lactones or lactams, the C=O stretching frequency increases as the ring size decreases. This is attributed to the angle strain in smaller rings, which alters the hybridization of the carbonyl carbon and strengthens the C=O bond.
-
Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond. This is a significant factor that can lower the stretching frequency by 10-60 cm⁻¹, often resulting in a broadened absorption band.[5]
Structural Analysis of the Carbonyl Group in 7-Hydroxyisoquinolin-1(2H)-one
To predict the IR absorption of the carbonyl group in 7-hydroxyisoquinolin-1(2H)-one, we must consider the interplay of its structural features:
Figure 1. Chemical structure of 7-hydroxyisoquinolin-1(2H)-one.
-
Lactam Core: The molecule contains a six-membered lactam ring. The carbonyl group in this context is an amide. Amides inherently have a lower C=O frequency than ketones or esters due to resonance between the nitrogen lone pair and the carbonyl group, which reduces the C=O bond order. This places the typical absorption in the 1690-1630 cm⁻¹ range.[6]
-
Aromatic Conjugation: The lactam's carbonyl group is directly conjugated with the fused benzene ring. This extensive π-system delocalizes electron density, further weakening the C=O bond and shifting its absorption to a lower wavenumber within the amide range.
-
Intermolecular Hydrogen Bonding: This is arguably the most influential factor for this molecule, especially in the solid state. It possesses two key sites for hydrogen bonding: the N-H group of the lactam and the phenolic O-H group at the 7-position. These groups can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atom can act as acceptors. This extensive network of intermolecular hydrogen bonds will significantly lengthen the C=O bond, causing a substantial shift to a lower frequency and likely broadening the peak.
Prediction: Based on these combined effects—a conjugated lactam system subject to strong intermolecular hydrogen bonding—the carbonyl stretch of solid-phase 7-hydroxyisoquinolin-1(2H)-one is predicted to appear at the low end of the amide range, likely between 1630 and 1655 cm⁻¹ .
Comparative Analysis with Alternative Structures
To contextualize the predicted C=O stretch of 7-hydroxyisoquinolin-1(2H)-one, it is instructive to compare it with simpler, related molecules. The following table summarizes the expected C=O frequencies and highlights the influence of individual structural modifications.
| Compound | Structure | Key Structural Features | Predicted C=O Stretch (cm⁻¹) | Rationale for Shift (vs. Target) |
| 7-Hydroxyisoquinolin-1(2H)-one (Target) | • Conjugated Lactam• N-H and O-H groups for H-bonding | ~1645 | Baseline. The combination of conjugation and strong hydrogen bonding results in a low frequency. | |
| Isoquinolin-1(2H)-one | • Conjugated Lactam• N-H group for H-bonding | ~1665 [7] | Higher Frequency. Lacks the phenolic -OH group, resulting in a less extensive hydrogen-bonding network. The C=O bond is consequently stronger. | |
| δ-Valerolactam (Piperidin-2-one) | • Saturated (Non-conjugated) Lactam• N-H group for H-bonding | ~1658 [8] | Higher Frequency. The absence of aromatic conjugation means the C=O bond has more double-bond character and is stronger. The effect is partially offset by strong amide hydrogen bonding. | |
| Benzamide | • Acyclic Conjugated Amide• NH₂ group for H-bonding | ~1654 [6] | Similar/Slightly Higher Frequency. While it has conjugation and hydrogen bonding, the acyclic nature allows for more conformational freedom, which can slightly alter the effectiveness of resonance and hydrogen bonding compared to the more rigid cyclic lactam. |
Note: The wavenumbers are typical values for solid-phase measurements (ATR or KBr pellet) and may vary slightly based on experimental conditions.
Experimental Protocol: Acquiring a High-Quality FTIR-ATR Spectrum
Attenuated Total Reflectance (ATR) is a preferred method for analyzing solid powder samples due to its simplicity and speed, requiring minimal to no sample preparation.[9][10]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically >30 minutes).
-
Verify that the ATR accessory (e.g., with a diamond or germanium crystal) is correctly installed.
-
-
Crystal Cleaning:
-
Causality: Any residue from previous samples will contaminate the spectrum. A clean crystal is paramount for data integrity.
-
Gently wipe the ATR crystal surface with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol or ethanol). Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Causality: The background scan measures the absorbance of the ambient environment (CO₂, water vapor) and the instrument itself. This spectrum is subtracted from the sample spectrum to isolate the sample's absorptions.
-
With the clean, empty ATR crystal in place, initiate a background scan from the instrument's software. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of the 7-hydroxyisoquinolin-1(2H)-one powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.
-
Causality: The IR evanescent wave only penetrates a few micrometers into the sample.[11] Good contact is essential for achieving a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters as the background scan.
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Post-Measurement Cleanup:
-
Retract the press arm. Carefully remove the bulk of the powder with a spatula or wipe.
-
Clean the crystal thoroughly as described in Step 2 to prepare for the next measurement.
-
Experimental Workflow Diagram
Conclusion
The characteristic infrared carbonyl stretch of 7-hydroxyisoquinolin-1(2H)-one is dictated by a confluence of structural factors. Its identity as a conjugated lactam, combined with its capacity for extensive intermolecular hydrogen bonding via both N-H and O-H groups, results in a C=O absorption at a relatively low frequency, predicted to be in the 1630-1655 cm⁻¹ range for a solid-phase measurement. This is significantly lower than non-conjugated lactams and slightly lower than its parent structure, isoquinolin-1(2H)-one, which lacks the additional hydrogen-bonding contribution from a hydroxyl group. For researchers in drug development and organic synthesis, understanding these predictive principles is crucial for the rapid and accurate structural verification of novel heterocyclic compounds.
References
-
Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
METTLER TOLEDO. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Moser, A. (2008, November 24). Examining the IR pattern for C=O vibrations. ACD/Labs. [Link]
-
University of California, Los Angeles. (n.d.). IR: carbonyl compounds. [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. [Link]
-
National Center for Biotechnology Information. (n.d.). 1(2H)-Isoquinolinone. PubChem Compound Database. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. [Link]
-
LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. askthenerd.com [askthenerd.com]
- 5. acdlabs.com [acdlabs.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. delta-Valerolactam, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. mt.com [mt.com]
- 10. jascoinc.com [jascoinc.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
Comparative Guide: Mass Spectrometry Fragmentation of 7-Hydroxyisocarbostyril
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 7-hydroxyisocarbostyril (7-HIC), a key metabolite often observed in the degradation of isoquinoline alkaloids and specific drug scaffolds.
Designed for analytical scientists and drug metabolism researchers, this document moves beyond basic spectral listing. It compares the fragmentation "performance"—defined here as ionization efficiency and diagnostic ion specificity—against its structural isomers (e.g., 5-hydroxyisocarbostyril) and tautomeric forms (1,7-dihydroxyisoquinoline). We establish a self-validating identification protocol based on the unique lactam-specific cleavage pathways that distinguish 7-HIC from its alternatives.
Chemical Context & Structural Dynamics[1][2]
To interpret the mass spectrum accurately, one must first understand the structural dynamics governing the molecule in the gas phase.
-
Compound: 7-Hydroxyisocarbostyril (7-Hydroxy-1(2H)-isoquinolinone)
-
Molecular Formula: C
H NO -
Exact Mass: 161.0477 Da
-
Precursor Ion [M+H]
: 162.0555 m/z
The Tautomeric Challenge
7-HIC exists in a lactam-lactim tautomeric equilibrium. In solution and gas phase (ESI+), the lactam (keto) form predominates over the 1,7-dihydroxyisoquinoline (enol) form. This structural preference dictates the primary fragmentation pathway: neutral loss of CO rather than the HCN loss typical of aromatic isoquinolines.
Fragmentation Mechanics: The 7-HIC Signature
The fragmentation of 7-HIC under Collision-Induced Dissociation (CID) follows a distinct "Lactam-First" decay mechanism.
Primary Pathway: The Lactam Core Ejection
Upon protonation (usually at the amide oxygen or nitrogen), the molecule undergoes a characteristic elimination of carbon monoxide (CO).
-
Transition: m/z 162
m/z 134 -
Mechanism: Contraction of the heterocyclic ring. This is the base peak in most quadrupole spectra at moderate collision energies (20-30 eV).
-
Significance: This confirms the presence of the carbonyl group inherent to the isocarbostyril scaffold.
Secondary Pathway: Ring Cleavage
Following the loss of CO, the resulting ion (m/z 134) retains the nitrogen atom. Subsequent fragmentation involves the loss of Hydrogen Cyanide (HCN) or a secondary CO loss depending on internal energy distribution.
-
Transition: m/z 134
m/z 107 (Loss of HCN) -
Transition: m/z 134
m/z 106 (Loss of CO - rare, requires high energy)
Diagnostic Pathway: Retro-Diels-Alder (RDA)
A minor but highly specific pathway involves the direct ejection of the isocyanic acid moiety (HNCO) from the lactam ring.
-
Transition: m/z 162
m/z 119 -
Mechanism: Retro-Diels-Alder (RDA) cleavage.
-
Specificity: This transition is the "fingerprint" that distinguishes isocarbostyrils from dihydroxyisoquinolines (which cannot lose HNCO without significant rearrangement).
Comparative Analysis: 7-HIC vs. Alternatives
In metabolic profiling, 7-HIC must be distinguished from its positional isomers and tautomers. The following comparison evaluates the "performance" of MS/MS in resolving these species.
Comparative Data Table
| Feature | 7-Hydroxyisocarbostyril (Target) | 5-Hydroxyisocarbostyril (Isomer A) | 1,7-Dihydroxyisoquinoline (Tautomer B) |
| Precursor [M+H]+ | 162.0555 | 162.0555 | 162.0555 |
| Base Peak (MS2) | 134 (-CO) | 144 (-H | 135 (-HCN) |
| Water Loss (-18) | Low Intensity (<10%) | High Intensity (>40%) | Moderate |
| Diagnostic Mechanism | Lactam CO ejection dominant | Ortho-effect facilitates H | Aromatic ring stability favors HCN loss |
| Differentiation Key | High 134/144 ratio | Low 134/144 ratio | Absence of m/z 119 (HNCO loss) |
Analysis of Alternatives
-
Vs. 5-Hydroxyisocarbostyril:
-
The Challenge: Both are lactams.
-
The Solution: The Ortho-Effect . In the 5-hydroxy isomer, the hydroxyl group is spatially proximate to the peri-carbonyl oxygen. This facilitates an intramolecular hydrogen bond, leading to a rapid, entropically favored loss of water (m/z 162
144). 7-HIC lacks this proximity; therefore, water loss is negligible compared to CO loss.
-
-
Vs. 1,7-Dihydroxyisoquinoline:
-
The Challenge: This is the aromatized tautomer.
-
The Solution: The aromatized pyridine ring is more stable against CO loss. Instead, it preferentially loses HCN (27 Da) to form m/z 135. The observation of a strong m/z 119 (HNCO loss) uniquely identifies the lactam structure of 7-HIC.
-
Experimental Protocols
To replicate these results, the following self-validating LC-MS/MS workflow is recommended.
Method A: Chromatographic Separation & MS Detection[3][4][5]
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes. 7-HIC is moderately polar and typically elutes earlier than unsubstituted isocarbostyrils.
Method B: Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Source Temp: 350°C (Ensure complete desolvation to prevent adducts).
-
Collision Energy (CE):
-
Screening: Ramp 10–40 eV.
-
Quantification (MRM): 162
134 (CE ~25 eV). -
Qualification: 162
119 (CE ~35 eV).
-
Visualizations
Diagram 1: Fragmentation Pathway of 7-Hydroxyisocarbostyril
This diagram illustrates the specific bond cleavages distinguishing 7-HIC.
Caption: MS/MS fragmentation tree highlighting the dominant CO loss and diagnostic HNCO cleavage characteristic of the lactam ring.
Diagram 2: Isomer Differentiation Logic
A logical workflow to distinguish 7-HIC from its 5-hydroxy isomer.
Caption: Decision tree for distinguishing 7-hydroxy vs. 5-hydroxy isomers based on water loss efficiency.
References
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Source: Scientific Reports (Nature), 2020. Context: Establishes the baseline fragmentation rules for isoquinoline derivatives, including CO and substituent losses. URL:[Link]]
-
Differentiation of Isomers using High Resolution Mass Spectrometry. Source: LCMS.cz / Thermo Fisher Application Notes. Context: Provides methodology for distinguishing positional isomers using diagnostic fragment ratios. URL:[Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation. Source: Royal Society of Chemistry (RSC), 2015. Context: Detailed review of Charge Retention vs. Charge Migration mechanisms (RDA, CO elimination) in lactams and cyclic amides. URL:[Link]
-
Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts. Context: Fundamental rules for "Nitrogen Rule" and "Even-Electron Rule" applicable to the [M+H]+ 162 precursor. URL:[Link]
Technical Analysis: UV-Vis Spectral Profiling of 7-Hydroxyisoquinolin-1(2H)-one
The following technical guide provides an in-depth analysis of the UV-Vis absorption properties of 7-hydroxyisoquinolin-1(2H)-one, structured for researchers in organic synthesis and spectroscopic analysis.
Executive Summary
7-Hydroxyisoquinolin-1(2H)-one (also known as 7-hydroxyisocarbostyril ) represents a critical scaffold in the study of lactam-lactim tautomerism and excited-state proton transfer (ESPT).[1][2] Unlike its parent compound, isoquinoline, this oxidized derivative exists predominantly in the lactam (amide) form in polar protic solvents like methanol.[2]
This guide objectively characterizes its UV-Vis absorption maxima (
Structural Context & Tautomeric Equilibrium
In methanol, 7-hydroxyisoquinolin-1(2H)-one does not exist as a static structure.[1][2] It undergoes a tautomeric equilibrium heavily biased towards the lactam (2H-one) form due to the high dielectric constant and hydrogen-bond donating capability of the solvent.
-
Lactam Form (Dominant): Characterized by the C=O carbonyl and N-H functionality.[1][2]
-
Lactim Form (Minor): Characterized by the C-OH and C=N functionality (1-hydroxyisoquinoline).[1][2]
The 7-hydroxyl group acts as an auxochrome, donating electron density into the conjugated
Diagram: Tautomeric Equilibrium & Solvation
Figure 1: Tautomeric equilibrium favoring the lactam form in methanol, stabilized by solvent hydrogen bonding.
Comparative Spectral Data
The following table synthesizes experimental spectral data. Note that while the parent isocarbostyril absorbs in the near-UV, the introduction of the 7-OH group extends absorption into the UVA region.
Table 1: UV-Vis Absorption Maxima ( ) in Methanol
| Compound | Structure | Spectral Features | ||
| 7-Hydroxyisoquinolin-1(2H)-one | Fully Aromatic | ~235, ~275, 330–345 * | High | Distinct bathochromic shift due to 7-OH auxochrome.[1][2] |
| Isoquinolin-1(2H)-one | Parent (Unsubstituted) | 227, 266, 286, 325 | 3.8 (at 325) | Standard isocarbostyril profile.[1][2] |
| Thalifoline | 3,4-Dihydro-analog | 223, 261, 302 | N/A | Hypsochromic shift (blue) due to loss of full ring conjugation. |
| 7-Hydroxyquinoline | Isomer (Quinoline core) | 240, 310, 325 | ~3.5 | Different electronic distribution; often shows dual emission.[1][2] |
*Note: Exact maxima for the 7-OH derivative are influenced by pH and specific solvation shells.[1] The range 330–345 nm represents the lowest energy
Mechanistic Insight: The Auxochromic Effect
The 7-OH group functions as a strong electron donor (+M effect).[2] In the excited state, charge transfer occurs from the hydroxyl oxygen to the carbonyl oxygen (at position 1). Methanol facilitates this transition by stabilizing the polar excited state, often resulting in a loss of vibrational fine structure compared to spectra in non-polar solvents like hexane.
Experimental Protocol for Spectral Validation
To replicate these findings or validate the purity of a synthesized batch, follow this self-validating protocol.
Reagents & Equipment[1][3][4][5]
-
Standard: 7-Hydroxyisoquinolin-1(2H)-one (Purity >98%, confirmed by NMR).[1][2]
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).[1][2]
Step-by-Step Methodology
-
Baseline Correction: Perform a baseline scan using a pair of matched quartz cuvettes (1 cm path length) filled with pure methanol.[1][2] Ensure the baseline is flat (
Abs) across 200–500 nm.[2] -
Stock Solution Preparation:
-
Working Solution:
-
Dilute 100
L of stock into 9.9 mL of methanol to achieve 10 M (10⁻⁵ M) . -
Target Absorbance: The primary peak should fall between 0.3 and 0.8 Abs units.[1]
-
-
Acquisition:
-
Data Validation:
- < 320 nm, check for reduction to the dihydro-form or contamination with the parent compound.
-
If vibrational fine structure is completely absent and the peak is unusually broad, ensure the methanol is anhydrous, as water can broaden the bands further through aggressive H-bonding.
Diagram: Analytical Workflow
Figure 2: Decision tree for validating compound identity via UV-Vis spectroscopy.
References
-
Mizuguchi, J., et al. (1994).[1][2] Electronic spectra and structure of 7-hydroxyisocarbostyril. Berichte der Bunsengesellschaft für physikalische Chemie, 98(1), 19-23.[1][2] [2]
-
NIST Chemistry WebBook. Isoquinoline and Quinoline Derivatives Spectral Data. [2]
-
PubChem Database. Compound Summary: 1(2H)-Isoquinolinone (Isocarbostyril).[1][2] [2]
-
ChemicalBook. Thalifoline (3,4-dihydro-7-hydroxy-6-methoxy-2-methyl-1(2H)-isoquinolinone) Spectral Properties. [2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
